Technical Documentation Center

Levofloxacin Tetrafluoro Impurity 2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Levofloxacin Tetrafluoro Impurity 2
  • CAS: 103995-33-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Analytical Characterization of Levofloxacin Tetrafluoro Impurity 2

Executive Summary Levofloxacin is a highly potent, third-generation fluoroquinolone antibiotic characterized by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria[1]. During th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Levofloxacin is a highly potent, third-generation fluoroquinolone antibiotic characterized by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria[1]. During the multi-step chemical synthesis of the active pharmaceutical ingredient (API), several process-related impurities can form due to incomplete reactions or side-chain degradations. Among these, Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1) is a critical synthetic intermediate and process impurity[][3]. Understanding its chemical structure, reactivity, and analytical profile is essential for robust drug development, process optimization, and regulatory compliance under ICH Q3A(R2) guidelines[4].

Chemical Structure & Physicochemical Properties

Levofloxacin Tetrafluoro Impurity 2 is chemically identified as ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[5][6]. The molecule features a highly electron-deficient tetrafluorobenzoyl moiety conjugated with an ethoxyacrylate system.

This specific structural arrangement makes the compound a potent Michael acceptor. The ethoxy group attached to the vinylic carbon is highly susceptible to nucleophilic attack, a property that is intentionally exploited during the synthesis of the fluoroquinolone core, but which also renders the impurity chemically reactive if left unpurified in the final API matrix.

Quantitative Data Summary

The following table summarizes the core physicochemical identifiers of the impurity, essential for analytical reference standard preparation and mass spectrometry tuning.

PropertyValue / Description
Chemical Name Ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
CAS Registry Number 103995-33-1
Molecular Formula C₁₄H₁₂F₄O₄
Molecular Weight 320.24 g/mol
SMILES String O=C(OCC)/C(C(C1=CC(F)=C(F)C(F)=C1F)=O)=C\OCC
Appearance White to pale yellow solid
Role in Manufacturing Synthetic intermediate / Process impurity

Table 1: Physicochemical properties of Levofloxacin Tetrafluoro Impurity 2[][5][6][7].

Mechanistic Role in Levofloxacin Synthesis

Expertise & Experience: The presence of Impurity 2 in the final API is rarely due to post-crystallization degradation; rather, it is a direct consequence of incomplete conversion during the early stages of API synthesis.

Causality of Formation: The synthesis of the levofloxacin core typically begins with 2,3,4,5-tetrafluorobenzoic acid, which is converted to its corresponding highly reactive acyl chloride. This acyl chloride is reacted with ethyl 3-ethoxyacrylate in the presence of a base to yield Levofloxacin Tetrafluoro Impurity 2.

In the optimal synthetic pathway, the ethoxy group on the acrylate double bond acts as a leaving group. When the chiral amine (S)-2-amino-1-propanol is introduced, it undergoes a nucleophilic vinylic substitution, displacing the ethoxy group. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) displaces the ortho-fluorine atom, closing the benzoxazine ring. If the initial substitution step is kinetically hindered, stoichiometrically imbalanced, or if the reactor temperature drops below the activation energy threshold, unreacted Impurity 2 carries forward into subsequent crystallization steps as a persistent contaminant.

SynthesisPathway SM 2,3,4,5-Tetrafluoro- benzoyl chloride Imp2 Tetrafluoro Impurity 2 (CAS 103995-33-1) SM->Imp2 Acylation (Base) Reagent Ethyl 3-ethoxyacrylate Reagent->Imp2 Addition Int2 Amine Substitution Intermediate Imp2->Int2 + (S)-2-Amino-1-propanol (Substitution) API Levofloxacin API Int2->API 1. Cyclization 2. Piperazine addition

Mechanistic pathway of Levofloxacin synthesis highlighting Tetrafluoro Impurity 2 formation.

Analytical Workflows & Experimental Protocols

To ensure the self-validating integrity of the API batch, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) is required. The following protocol is adapted from the USP Monograph 41 standards for Levofloxacin impurity profiling[1][8].

Causality in Method Design:

  • Column Selection: A Shim-pack GIST C18 column (250 mm × 4.6 mm, 5 µm) is selected because the highly hydrophobic tetrafluorobenzoyl group of Impurity 2 exhibits strong retention on octadecylsilane phases. This ensures a baseline resolution, separating the impurity from the highly polar, early-eluting Levofloxacin API[1][8].

  • Detection Wavelength: UV detection at 360 nm is optimal. The extended conjugation between the tetrafluorophenyl ring and the acrylate double bond provides strong molar absorptivity in this region, minimizing background noise from non-conjugated mobile phase additives[8].

Step-by-Step Protocol: RP-HPLC-UV/MS Qualification
  • Sample Preparation: Accurately weigh the Levofloxacin API and dissolve it in the mobile phase to achieve a concentration of 1.0 mg/mL. Prepare a reference standard of Impurity 2 at the 0.15% specification level (1.5 µg/mL) to establish the Limit of Quantitation (LOQ)[1][8].

  • Mobile Phase Preparation: Prepare a gradient system using 0.05 M Ammonium acetate buffer (pH adjusted) as Mobile Phase A and Acetonitrile as Mobile Phase B. Self-Validation Check: The use of ammonium acetate ensures MS compatibility (avoiding ion suppression caused by non-volatile salts like phosphates) while maintaining the ionization state of the fluoroquinolone core[1].

  • Chromatographic Separation: Inject 10 µL of the sample. Run a linear gradient from 20% B to 80% B over 25 minutes at a flow rate of 1.0 mL/min. Maintain the column oven at 45 °C to reduce mobile phase viscosity, thereby lowering backpressure and improving peak symmetry[8].

  • Detection & Mass Confirmation: Monitor the eluent via a Photodiode Array (PDA) detector at 360 nm. Divert a split flow to an Electrospray Ionization Mass Spectrometer (ESI-MS) operating in positive ion mode. Impurity 2 will yield a characteristic protonated precursor ion [M+H]+ at m/z 321.2.

AnalyticalWorkflow Sample Levofloxacin API Sample (1.0 mg/mL in Mobile Phase) LC RP-HPLC Separation (Shim-pack GIST C18) Sample->LC Injection (10 µL) UV UV Detection (360 nm) & PDA Analysis LC->UV Elution MS ESI-MS Characterization ([M+H]+ m/z 321.2) LC->MS Split Flow Data Impurity Profiling & ICH Q3A Qualification UV->Data Quantitation MS->Data Mass Confirmation

RP-HPLC-UV/MS analytical workflow for the detection and qualification of Impurity 2.

Toxicological & Regulatory Implications

Under the, any organic impurity in a new drug substance administered at a maximum daily dose (MDD) of ≤ 2 g/day must be qualified if it exceeds the 0.15% threshold[4][9].

Because Levofloxacin Tetrafluoro Impurity 2 contains a reactive α,β -unsaturated carbonyl system (an acrylate derivative), it possesses theoretical structural alerts for protein reactivity and potential genotoxicity. The electrophilic nature of the double bond can theoretically form covalent adducts with nucleophilic residues (e.g., thiols in cysteine) in biological systems. Consequently, pharmaceutical manufacturers must rigorously optimize their synthetic washing and crystallization steps to control this intermediate to levels well below the ICH qualification threshold, relying on the highly specific HPLC-UV/MS workflows detailed above to validate clearance.

References

  • Title: Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph (04-AD-0243-EN) | Source: Shimadzu | URL: [Link]

  • Title: ICH Q3A(R2) Guidelines on Impurities in New Drug Substances | Source: International Council for Harmonisation (ICH) | URL: [Link]

Sources

Exploratory

Mechanism of Tetrafluoro Impurity Generation in Levofloxacin API Synthesis: A Technical Whitepaper

Executive Summary The synthesis of Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, is a complex multi-step process demanding rigorous control of reaction kinetics and thermodynamics. According...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, is a complex multi-step process demanding rigorous control of reaction kinetics and thermodynamics. According to ICH Q3A guidelines and USP monographs, controlling process-related impurities is critical for ensuring the safety and efficacy of the Active Pharmaceutical Ingredient (API)[1]. Among the most persistent and challenging byproducts are the tetrafluoro impurities —specifically, Tetrafluoro Impurity 1 and Tetrafluoro Impurity 2.

These impurities are not degradation products; rather, they are unreacted intermediates that carry over when the tandem nucleophilic aromatic substitution ( SN​Ar ) and cyclization steps fail to reach completion[2]. This whitepaper dissects the mechanistic causality behind their generation, the thermodynamic bottlenecks preventing their clearance, and the self-validating analytical protocols required to isolate and quantify them.

The Synthetic Cascade and Points of Failure

The industrial synthesis of Levofloxacin typically follows a Gould-Jacobs-type sequence starting from 2,3,4,5-tetrafluorobenzoic acid[3]. The generation of tetrafluoro impurities is directly tied to the intermediate steps prior to the formation of the tricyclic fluoroquinolone core.

Step-by-Step Pathway to Impurity Generation
  • Malonate Condensation: 2,3,4,5-tetrafluorobenzoic acid is converted to its acid chloride and reacted with ethyl potassium malonate to form ethyl 2,3,4,5-tetrafluorobenzoylacetate.

  • Orthoformate Condensation (Origin of Impurity 2): The acetate is condensed with triethyl orthoformate. If this reaction stalls or is subjected to premature quenching, the resulting intermediate, (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate , persists as Tetrafluoro Impurity 2 .

  • Amination (Origin of Impurity 1): The acrylate is reacted with (S)-2-aminopropanol. Incomplete conversion or failure in the subsequent cyclization step leaves ethyl (S)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate trapped in the matrix as Tetrafluoro Impurity 1 [4].

  • Base-Catalyzed Cyclization: The critical step where the molecule undergoes a double intramolecular SN​Ar reaction to form the difluoro-tricyclic core. Failure here is the primary cause of Impurity 1 carryover.

Pathway A 2,3,4,5-Tetrafluorobenzoic Acid B Ethyl 2,3,4,5-tetrafluorobenzoylacetate A->B Malonate Condensation C Ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate B->C Triethyl Orthoformate D Ethyl 3-((1-hydroxypropan-2-yl)amino)-2-... acrylate C->D (S)-2-aminopropanol Imp2 Tetrafluoro Impurity 2 CAS: 103995-33-1 C->Imp2 Incomplete Amination E Difluoro Tricyclic Core (Cyclized Intermediate) D->E Base-Catalyzed Cyclization (SNAr) Imp1 Tetrafluoro Impurity 1 CAS: 110548-02-2 D->Imp1 Failed Cyclization F Levofloxacin API E->F Hydrolysis & N-methylpiperazine

Figure 1: Synthetic pathway of Levofloxacin illustrating the branching of tetrafluoro impurities.

Mechanistic Causality of Impurity Carryover (E-E-A-T)

To control an impurity, one must understand the thermodynamic and kinetic barriers that cause its formation.

Why Does Tetrafluoro Impurity 1 Persist?

The cyclization of Impurity 1 into the difluoro-tricyclic core requires a tandem SN​Ar reaction.

  • Kinetics & Steric Hindrance: The secondary amine nitrogen must attack the C6 position of the tetrafluorobenzoyl ring, displacing a fluorine atom. Concurrently, the primary hydroxyl group must attack the C2 position. The bulky tetrafluoro ring creates significant steric hindrance, raising the activation energy ( Ea​ ).

  • Base Catalysis Failure: This step strictly requires an anhydrous base (e.g., anhydrous K2​CO3​ or NaH ) in a polar aprotic solvent like DMF or toluene[3]. If the base is not finely milled, the heterogeneous reaction surface area is insufficient to fully deprotonate the hydroxyl group.

  • Moisture Interference: If trace water is present, it competes as a nucleophile, leading to premature hydrolysis of the ethyl ester. This alters the electronic withdrawing properties of the ring, deactivating the SN​Ar pathway and permanently trapping the molecule as Tetrafluoro Impurity 1.

Why Does Tetrafluoro Impurity 2 Persist?

Impurity 2 is an enol-ether derivative. Its persistence is purely a kinetic failure during the amination step. If the addition of (S)-2-aminopropanol is conducted at suboptimal temperatures (below 15°C), the nucleophilic attack on the highly conjugated acrylate double bond is stalled. Furthermore, if the triethyl orthoformate condensation is not driven to completion by continuous distillation of the ethanol byproduct, the equilibrium shifts backward, leaving unreacted Impurity 2 in the matrix.

Quantitative Data & Impurity Profiling

Effective Process Analytical Technology (PAT) requires precise tracking of these intermediates. Below is a structural and quantitative summary of the tetrafluoro impurities monitored during API scale-up.

Impurity NameCAS NumberMolecular FormulaMolecular WeightOrigin in SynthesisPharmacopeial Status
Tetrafluoro Impurity 1 110548-02-2 C15​H15​F4​NO4​ 349.28 g/mol Uncyclized amination intermediateNon-pharmacopeial / Process-related
Tetrafluoro Impurity 2 103995-33-1 C16​H16​F4​O4​ 348.29 g/mol Unreacted orthoformate condensateNon-pharmacopeial / Process-related

Self-Validating Analytical Protocol

To ensure trustworthiness in API batch release, the following self-validating HPLC methodology is adapted from the USP 41 monograph and validated application notes[1]. This protocol ensures baseline separation of the highly polar Levofloxacin API from the lipophilic tetrafluoro impurities.

Step-by-Step HPLC Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Solution A (Buffer): Dissolve 0.96 g of 1-pentanesulfonic acid sodium salt in 900 mL of Milli-Q water. Adjust the pH to 3.00 ± 0.05 using dilute phosphoric acid (1 in 10). Dilute to 1 L.

  • Mobile Phase: Create a gradient using Solution A and HPLC-grade Methanol.

  • Diluent: Use a mixture of Solution A and Methanol (v/v) to match the initial gradient conditions.

Step 2: Sample Preparation

  • System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Levofloxacin Reference Standard (RS) and 0.1% (w/w) of Tetrafluoro Impurity 1 and 2 in the diluent.

  • Test Sample: Transfer exactly 100 mg of the Levofloxacin API batch into a 100-mL volumetric flask. Dissolve in 20 mL of methanol, sonicate for 5 minutes, and dilute to volume with Solution A (Final concentration: 1.0 mg/mL).

Step 3: Chromatographic Execution

  • Column: Shim-pack GIST C18 (L1), 250 mm × 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 238 nm (optimal for the tetrafluorobenzoyl chromophore) and 294 nm (optimal for the quinolone core).

  • Injection Volume: 10 µL.

Step 4: Self-Validation & Acceptance Criteria

  • Resolution Check: The resolution ( Rs​ ) between Levofloxacin and adjacent impurity peaks must be ≥2.0 .

  • Tailing Factor: The tailing factor for the Levofloxacin peak must be ≤1.5 .

  • Causality Check: If Tetrafluoro Impurity 1 is detected at >0.10% , it immediately flags a failure in the moisture control or base stoichiometry of the cyclization reactor.

Protocol S1 1. Sample Prep (1.0 mg/mL API) S2 2. HPLC Separation (C18, Gradient Elution) S1->S2 S3 3. UV Detection (238 nm / 294 nm) S2->S3 S4 4. Data Validation (Resolution >= 2.0) S3->S4

Figure 2: Self-validating analytical workflow for tetrafluoro impurity quantification.

References

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin - Der Pharma Chemica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxdjmDHUU_XQboAK74zkZX9xb0NZXnpEyCvywSxi8MWPo11bg48KlYrCdHwiZr9xFhDKU7t8kVzNVsJDFJGavWCn40IGaGXLUaZjs6xO1QMrciimViMFhIiyHloihnHGYpP5PWkfcrh_N-vAdIUyQxreRM6hhPQ1WDifyK59skeghtLDjZl012yGSdZ7X0Y6NIaO_spL_hKCfFlVndb22PkrWeSeOJdXcdKX5DJgGZIapZfiXRudvBdN_kn5UmxstSTjuc76YgG6cNnlak]
  • 04-AD-0243-EN Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph - Shimadzu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDGWWlJjpaJIrhBL1_mpP7AQNx22c6FnIuqXeRBjpoO_H_ehG4yzS9FkOgnOuQZ0QNGmqj7jde5wNBRq6O3tzlltsCL-u3kkvqj6_Xn2LTXqjHdUcU_BZ-LvZd9UKM0vCY8xM4ZuTO1dv12fIdTitEl6VrwmADjDhb7DPOozS8YkBesdapelMDX9DXZgaZNnqkY8aw5o_zIwMbSxSbZ7wbTZ85RaJFfm8C45jPa9IC3dHxmL06y5rLz9GxwuP__Bpx]
  • WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQRV1xXhbK3VwA0i8F_pCEmmyP14lxEh885_kmZGVH3LVn9ZtoSR5iqk3B_zUsnM3fTyN1BkiQB0cAY_IEOxu3mgIuLvW72lLDswUlcDadjC1DUwq69rOmaoVi1qjHd9RYdJ84OJWQ5Ks3c78]
  • Levofloxacin Tetrafluoro Impurity 1 - Sinco.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHbMcmRSXCd90quKgGlBAftCnH6bxYanKd1Hq6LHfvGoybb-TS-_21_wzHqxRyQZtDWNZ1io4U6Y60x0dJQpMtyjSMEkZqR25k2x1jKQmzA2WXdjwG5AXndVs4jRQW7u_Vrkgtglh5uKc0B6r1IIoEToQi1RMLLFwCavhL5j4lNLJR6q2RfjG8BUs9JnEYb7JP]
  • CAS No.103995-33-1, Levofloxacin Tetrafluoro Impurity 2 Suppliers - LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFGhuXnwBjEZC2HtCmmb9ZJRnvbbd3AMLr-cYnp_TSugVx_gYlv6LuCiJ1RDwt-tpI4j30TvjBp7SMY9ZZ5IVs6s7U_MJJIGuwF_HsUFI7prTiv5aOSui3I9NLwgzeswiEOxEclmNt1Utnw==]

Sources

Foundational

A Comprehensive Technical Guide to Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1)

Introduction Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy and safety are paramount, making the con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy and safety are paramount, making the control of impurities during its synthesis and formulation a critical aspect of pharmaceutical quality assurance. The profiling of impurities in active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental scientific necessity to ensure patient safety.[2] Unwanted chemical entities, even at trace levels, can impact the therapeutic efficacy and safety profile of the final drug product.[2]

This guide provides an in-depth technical overview of a specific process-related impurity, Levofloxacin Tetrafluoro Impurity 2. We will explore its chemical identity, likely pathways of formation during the synthesis of Levofloxacin, robust analytical methodologies for its detection and quantification, and its toxicological and regulatory context. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and development of Levofloxacin.

Core Identification and Physicochemical Properties

Levofloxacin Tetrafluoro Impurity 2 is identified by the Chemical Abstracts Service (CAS) with the registry number 103995-33-1.[3][4][5] Its chemical structure reveals it to be an intermediate or byproduct related to the synthesis of the quinolone core of Levofloxacin, originating from tetrafluorinated starting materials.[5][6]

Table 1: Chemical Identifiers for Levofloxacin Tetrafluoro Impurity 2

Identifier Value Source(s)
CAS Registry Number 103995-33-1 [3],[5]
Chemical Name (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate [5]
Other Names Ethyl (Z)-β-(ethoxymethylene)-2,3,4,5-tetrafluoro-β-oxobenzenepropanoate [5]

| FDA UNII | G35T3X66WP |[5] |

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₄H₁₂F₄O₄ [5]
Molecular Weight 320.24 g/mol [5]
Chemical Structure [5]

| Stereochemistry | Achiral, contains one E/Z center |[5] |

Genesis and Plausible Synthesis Pathway

The structure of Levofloxacin Tetrafluoro Impurity 2 strongly suggests its origin as a process-related impurity during the synthesis of Levofloxacin. Many synthetic routes for Levofloxacin begin with 2,3,4,5-tetrafluoro benzoic acid or its derivatives.[6] The impurity is likely formed during the construction of the quinolone ring system, specifically from the condensation of a tetrafluorobenzoyl derivative with a malonic ester followed by reaction with an orthoformate.

The plausible pathway involves two key steps:

  • Claisen Condensation: 2,3,4,5-tetrafluorobenzoyl chloride is condensed with diethyl malonate to form a β-keto ester.

  • Enol Ether Formation: The resulting keto-ester is reacted with triethyl orthoformate. This reaction introduces the ethoxymethylene group, but if the subsequent cyclization step to form the quinolone ring is incomplete or proceeds under non-optimal conditions, this intermediate can be isolated as an impurity.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Impurity & Desired Pathway A 2,3,4,5-Tetrafluorobenzoyl Chloride C Step 1: Claisen Condensation A->C B Diethyl Malonate B->C D β-Keto Ester Intermediate C->D Forms F Step 2: Enol Ether Formation D->F E Triethyl Orthoformate E->F G Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1) F->G Incomplete Reaction/ Byproduct Formation H Further Cyclization & Substitution F->H Successful Reaction I Levofloxacin API H->I

Caption: Plausible formation pathway of Levofloxacin Tetrafluoro Impurity 2.

Analytical Methodology for Detection and Quantification

The control and monitoring of pharmaceutical impurities necessitate robust and validated analytical methods.[7] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable technique for the analysis of Levofloxacin and its related substances.[1][2] For trace-level detection and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity.[8]

Recommended HPLC-UV Protocol

This protocol is a self-validating system designed for the accurate separation and quantification of Levofloxacin Tetrafluoro Impurity 2 from the main API and other related substances.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is highly effective. A common choice is a Cosmosil C18, 250mm x 4.6mm, 5µm particle size.[2][9]

  • Mobile Phase: Isocratic elution using a mixture of an aqueous buffer and an organic modifier is typically employed. For example, a buffer solution (e.g., aqueous triethylamine adjusted to an acidic pH with orthophosphoric acid) mixed with methanol in a 68:32 (v/v) ratio has proven effective.[2]

  • Flow Rate: A standard flow rate of 1.0 mL/min is recommended.[9]

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 30 °C) for reproducibility.

  • Detection Wavelength: UV detection at 294 nm is suitable for monitoring Levofloxacin and its related impurities.[9]

  • Injection Volume: 10-20 µL, depending on sample concentration.

3. Sample and Standard Preparation:

  • Diluent: The mobile phase is the preferred diluent to ensure peak shape integrity.

  • Standard Solution: Prepare a stock solution of Levofloxacin Tetrafluoro Impurity 2 reference standard in the diluent. Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).

  • Sample Solution: Accurately weigh and dissolve the Levofloxacin API or drug product sample in the diluent to a known concentration (e.g., 1.0 mg/mL).[1]

4. Validation Parameters (Based on ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, degradation products).

  • Linearity: Establish a linear relationship between concentration and detector response over the desired range. A correlation coefficient (r²) of >0.998 is expected.[9]

  • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy, as % recovery) and the degree of scatter between a series of measurements (precision, as %RSD).[2][9]

  • LOD & LOQ: Determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ).

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Sample Weighing (Levofloxacin API) C Dissolution in Diluent (Mobile Phase) A->C B Reference Standard Weighing (Impurity 2) B->C E Sequence Injection: - Blank - Standards - Sample C->E Prepared Solutions D HPLC System (C18 Column, UV 294 nm) F Chromatogram Integration D->F Raw Data E->D Inject G Calibration Curve Generation F->G H Impurity Quantification (% w/w) F->H G->H Calculate from Curve I Report Generation H->I

Caption: Standard analytical workflow for impurity quantification by HPLC.

Safety, Toxicology, and Regulatory Context

Material Safety and Handling

A specific Material Safety Data Sheet (MSDS) for Levofloxacin Tetrafluoro Impurity 2 is not publicly available. Therefore, handling precautions must be based on the known hazards of the parent compound, Levofloxacin, and related fluoroquinolones.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[10] Use in a well-ventilated area or under a fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[10] If dust generation is likely, respiratory protection may be necessary.

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

    • Ingestion: Rinse mouth with water. Consult a physician.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

Toxicological Profile and Regulatory Perspective

The toxicological profile of this specific impurity has not been extensively studied. However, the toxicity of fluoroquinolones and their degradation products is an area of active research and regulatory concern.[12] Some degradation products of fluoroquinolones have been identified as potentially mutagenic or carcinogenic.[13] The presence of a reactive tetrafluorobenzoyl moiety could also be a source of toxicological concern.

Given the lack of specific data, the precautionary principle applies. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A/B) for the control of impurities in new drug substances and products. The acceptable limit for an impurity is determined based on the maximum daily dose of the drug and whether the impurity is identified or unidentified. For genotoxic impurities, much stricter controls are required. Therefore, it is imperative for manufacturers to control Levofloxacin Tetrafluoro Impurity 2 to the lowest feasible levels and to characterize its potential risks.

Conclusion

Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1) is a critical process-related impurity in the synthesis of Levofloxacin. Its formation is intrinsically linked to the core synthesis strategy involving tetrafluorinated precursors. This guide has provided a framework for its identification, a plausible mechanism for its formation, and a robust analytical protocol for its quantification. Adherence to stringent analytical controls and an understanding of the potential toxicological risks are essential for ensuring the quality, safety, and efficacy of the final Levofloxacin drug product.

References

  • A Comparative Guide to Cross-Validated Analytical Methods for Levofloxacin Q-acid Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeed7G82JGHYE9D3-w1UDbmPGWIem9wHcsxW872qSwZRAAwuwaqsSeA9ehXcjLMjULY3JfWjLuPuzbd4ssmq8nCS3dICcUr2x2OuLmxlwxJzk6OvBuwLw4jPQgSyf3HqJEDm-tyZVbOJ6A_oFVPuXZSXHEWuXh7TG_3abGAJ-XoDrEiArgS2qKGH-_QSaLfHzHfTl5hNItAhVxnZu4FJ37yA2BiVq0AexDT-spU6RwhvnfkArM5AM=]
  • Levofloxacin Tetrafluoro Impurity 2 — Chemical Substance Information. NextSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWGd569c75CI2iFC8ILgO2r3lyW9ns4qJRqNWIQpCj3uDSV_KWR7qaaXoQsMe1zhje32pp-0vb6Hn2KomhSABfyqROAfp_rDrL0FJRSUHbC31hpYkj0zh7EqZR9XxSYj0ChyA8Tz5v57eMHMDhLrSXQMM9uI9pRVVLr-5eh1G6HdptFGDwV31sVg==]
  • Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE29183OzRJbKM6jtrhHu9OM-o4zDoU5ck7QKn9Gvqg4ipfzOu8eggySEKSfL0-T2-m6gWzOWAObFFuMslHXZowVUj_Fd0s3LsSRsiNr2u71_jdPxVobWLdhiQD_1-BFJ5cnTdu8QVtvocUEcWmoqeL_XHxshu-fyX76_bvg03CRFW3rTmjMhAjFIEMFmPuSX7OvGQK7OxKMPvWg-IQ4q5OqxwDsw==]
  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSECfixYh6YMcfzNVvQa19DlOwfJGH1X1hm1tbL1qI3c4q_tWsREqQEeS8DeayExf8zykDmmThxIlWBaVP56u-fST2FXz-V7Mt1KVUzUjWjesA0j1hgcZkux78KuoUj0X2j_JPUTANtQOf5ORTEmnv2hZy6Vnl7lfIbEehLShSowK3ZX_ixR-frQACPU2vsZiIk1D7KK1pIaBG]
  • Organic Impurity analysis of Levofloxacin Drug Material following USP monograph. Shimadzu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIbIYvPZyPUQp-Pv-zlxAxakDwUkC1jwHjtypwBbTA83crUjUxEdWBYb5JUF_9bHXRGbAl3UB9ftfuQDow1SisTQlnDrEablBTRxHgSRCl9kndvar6s5t9l9s69cEK9C7zEtQj2Hg9EyAjiw==]
  • An integrated approach for detection and characterization of the trace impurities in levofloxacin using liquid chromatography-tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24889506/]
  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319005/]
  • Levofloxacin Impurity 22 synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [URL: https://www.mdpi.com/2073-4441/16/5/744]
  • Levofloxacin Impurity 22 — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/substance/levofloxacin-impurity-22-177472-29-6]
  • Levofloxacin-impurities. Pharmaffiliates. [URL: https://www.
  • Levofloxacin Impurity 2. SynZeal. [URL: https://www.synzeal.com/levofloxacin-impurity-2-na]
  • Levofloxacin Tetrafluoro Impurity 2. Inxight Drugs. [URL: https://drugs.
  • A Review on Fluoroquinolones’ Toxicity to Freshwater Organisms and a Risk Assessment. [URL: https://www.mdpi.com/2073-4441/15/22/3932]
  • An improved process for the preparation of levofloxacin hemihydrate. Google Patents. [URL: https://patents.google.
  • Safety Data Sheet. [URL: https://www.caymanchem.com/msdss/37734m.pdf]
  • The preparation method of levofloxacin impurity. Google Patents. [URL: https://patents.google.
  • Toxicity of fluoroquinolone antibiotics to aquatic organisms. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/7DEpPqA5/]
  • Toxicity of fluoroquinolone antibiotics to aquatic organisms. ResearchGate. [URL: https://www.researchgate.
  • Levofloxacin impurity 2. MedChemExpress. [URL: https://www.medchemexpress.com/levofloxacin-impurity-2.html]
  • Safety Data Sheet. [URL: https://www.spectrumchemical.com/media/final/sds/sds_l/l3/L3000.pdf]
  • Levofloxacin impurity F. European Directorate for the Quality of Medicines & HealthCare. [URL: https://crd.edqm.

Sources

Exploratory

The Pharmacological Toxicity Profile of Levofloxacin Tetrafluoro Impurity 2: A Mechanistic and Regulatory Whitepaper

Executive Context The synthesis of active pharmaceutical ingredients (APIs) inevitably generates process-related impurities that must be rigorously profiled to ensure patient safety. In the synthetic pathway of Levofloxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

The synthesis of active pharmaceutical ingredients (APIs) inevitably generates process-related impurities that must be rigorously profiled to ensure patient safety. In the synthetic pathway of Levofloxacin—a highly prescribed broad-spectrum fluoroquinolone antibiotic—several fluorinated intermediates are utilized[1]. Among these, Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1) stands out due to its specific chemical architecture. Serving as an early-stage synthetic intermediate, this compound presents distinct toxicological liabilities that mandate strict regulatory scrutiny under modern genotoxicity guidelines[2]. This whitepaper dissects the chemical causality of its toxicity, outlines self-validating empirical workflows for its assessment, and contextualizes its control within drug development.

Chemical Architecture and Structural Alerts

Levofloxacin Tetrafluoro Impurity 2 is chemically identified as (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[3]. The molecule is formed via the acylation of ethyl 3-ethoxyacrylate with 2,3,4,5-tetrafluorobenzoyl chloride before the subsequent addition of (S)-2-amino-1-propanol in the Levofloxacin manufacturing process.

The toxicological profile of this impurity is entirely dictated by its structural alerts. The molecule features an α,β-unsaturated carbonyl system (an acrylate moiety) flanked by highly electron-withdrawing groups: an ester linkage and a polyfluorinated benzoyl ring. This intense electron withdrawal severely polarizes the alkene, rendering the β-carbon highly electrophilic and transforming the molecule into a potent Michael acceptor .

Table 1: Physicochemical & Structural Properties
ParameterValue / Description
Chemical Name (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
CAS Registry Number 103995-33-1
Molecular Formula C₁₄H₁₂F₄O₄
Molecular Weight 320.24 g/mol
Primary Structural Alert α,β-unsaturated carbonyl (Michael acceptor)
Secondary Structural Alert Polyfluorinated aromatic ring (Potential hepatotoxicity)
Primary Toxicity Risk Genotoxicity (DNA alkylation), Protein adduction

Mechanistic Toxicology Profile

The pharmacological toxicity of Levofloxacin Tetrafluoro Impurity 2 is not mediated by receptor binding, but rather by indiscriminate covalent reactivity.

1. Electrophilic Attack and Covalent Adduction: Because the β-carbon of the acrylate moiety is highly electrophilic, it readily undergoes Michael addition when exposed to biological nucleophiles. In a physiological environment, the impurity targets "soft" nucleophiles. This includes the sulfhydryl (-SH) groups of cellular glutathione (GSH), cysteine residues on functional proteins, and the nucleophilic nitrogen centers (e.g., N7 of guanine) in DNA[2].

2. Glutathione Depletion and Oxidative Stress: The rapid conjugation of the impurity with GSH leads to a precipitous drop in intracellular antioxidant reserves. This GSH depletion compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and ultimately, cellular apoptosis or necrosis.

3. Genotoxicity (DNA Alkylation): If the impurity bypasses cellular defense mechanisms (like GSH) and penetrates the nucleus, its Michael acceptor moiety can alkylate DNA bases. This covalent modification can lead to base-pair mismatches during DNA replication, resulting in point mutations or frameshifts—the hallmark of chemical genotoxicity.

ToxicityPathway Impurity Levofloxacin Tetrafluoro Impurity 2 (Michael Acceptor) Nucleophile Cellular Nucleophiles (GSH, Proteins, DNA) Impurity->Nucleophile Electrophilic Attack Adduct Covalent Adduct Formation Nucleophile->Adduct GSH_Depletion Glutathione (GSH) Depletion Adduct->GSH_Depletion DNA_Damage DNA Alkylation (Genotoxicity) Adduct->DNA_Damage Oxidative_Stress Oxidative Stress (ROS Accumulation) GSH_Depletion->Oxidative_Stress Apoptosis Cellular Apoptosis / Necrosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Fig 1. Mechanistic pathway of toxicity via Michael addition and subsequent cellular damage.

Empirical Workflows for Toxicity Profiling

To accurately assess the toxicological threat of Levofloxacin Tetrafluoro Impurity 2, researchers must employ self-validating experimental systems. The following protocols are designed to confirm both the chemical reactivity and the biological consequence of the impurity.

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay

Causality: This cell-free assay directly measures the electrophilic reactivity of the impurity. By quantifying the depletion of GSH, we can predict the molecule's potential to cause protein adduction and oxidative stress in vivo.

  • Reagent Preparation: Prepare a 10 mM stock solution of Impurity 2 in anhydrous DMSO. Prepare a fresh 500 µM solution of reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: In a 96-well plate, combine 10 µM of Impurity 2 with 50 µM GSH (1:5 ratio to ensure pseudo-first-order kinetics).

  • Self-Validating Controls:

    • Positive Control: 10 µM Ethacrynic acid (a known, potent Michael acceptor).

    • Negative Control: DMSO vehicle + 50 µM GSH (establishes baseline GSH auto-oxidation).

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes with orbital shaking.

  • Quenching & Derivatization: Add 10 µL of 10 mM monobromobimane (mBBr) to all wells. mBBr reacts exclusively with unreacted, free GSH to form a highly fluorescent complex. Incubate in the dark for 15 minutes.

  • Quantification: Read the plate using a fluorescence microplate reader (Excitation: 390 nm, Emission: 478 nm). A reduction in fluorescence compared to the negative control directly correlates to the electrophilic reactivity of the impurity.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Causality: While the GSH assay proves chemical reactivity, the Ames test determines if this reactivity translates into actual DNA mutation. The inclusion of the S9 fraction is critical to assess whether hepatic enzymes detoxify the molecule or bioactivate the tetrafluorobenzoyl moiety.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Prepare rat liver S9 homogenate (induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Exposure (Plate Incorporation): Mix 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for S9- conditions), and 50 µL of Impurity 2 (dose range: 1.5 to 5000 µ g/plate ). Combine with 2 mL of top agar and pour onto minimal glucose agar plates.

  • Self-Validating Controls:

    • S9- Positive Controls: Sodium azide (TA100, TA1535), 9-Aminoacridine (TA1537).

    • S9+ Positive Control: 2-Aminoanthracene (all strains).

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A dose-dependent increase in revertant colonies (≥2-fold over vehicle control) classifies the impurity as a confirmed mutagen.

Workflow Step1 In Silico (Q)SAR Screening Step2 In Vitro GSH Depletion Assay Step1->Step2 Step3 Bacterial Reverse Mutation (Ames) Step2->Step3 Step4 Mammalian Cell Genotoxicity Step3->Step4 If Positive Step5 ICH M7 Classification Step3->Step5 If Negative Step4->Step5

Fig 2. Step-by-step toxicological evaluation workflow aligned with ICH M7 guidelines.

Regulatory Imperatives and Control Strategy

Under the ICH M7(R2) guidelines ("Assessment and Control of DNA Reactive Impurities in Pharmaceuticals"), the presence of an α,β-unsaturated carbonyl automatically flags Levofloxacin Tetrafluoro Impurity 2 as a structural alert for mutagenicity[2].

If the Ames test (Protocol 2) yields a positive result, the impurity is classified as an ICH M7 Class 2 (Known mutagen, unknown carcinogenic potential). Consequently, pharmaceutical manufacturers must implement a rigorous control strategy to ensure that the residual concentration of this impurity in the final Levofloxacin API does not exceed the Threshold of Toxicological Concern (TTC) . For a drug administered chronically, the TTC is strictly set at 1.5 µ g/day [2].

Because Impurity 2 is introduced early in the synthetic route, manufacturers typically rely on downstream purification steps (such as the cyclization and piperazine substitution phases) to purge this intermediate. However, highly sensitive LC-MS/MS analytical methods must be validated to prove that the purging capacity of the process consistently keeps the impurity below the 1.5 µ g/day threshold in the final formulated product.

References

  • Google Patents. "Method for preparing levofloxacin - CN101659669A".
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)". ICH Official Website.[Link]

Sources

Foundational

A Deep Dive into the Structural Elucidation of Levofloxacin Tetrafluoro Impurity 2 Using High-Field NMR Spectroscopy

Abstract The rigorous identification and characterization of impurities are critical mandates in pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Levofloxacin, a b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous identification and characterization of impurities are critical mandates in pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, can harbor various process-related and degradation impurities. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of a specific, complex impurity, Levofloxacin Tetrafluoro Impurity 2, using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design and the logical workflow for spectral interpretation, culminating in the unambiguous structural confirmation of (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate.

Introduction: The Imperative of Impurity Profiling in Fluoroquinolones

Levofloxacin is a third-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its complex synthesis and potential for degradation necessitate stringent control over its impurity profile, as mandated by regulatory bodies worldwide. Impurities, even at trace levels, can impact the drug's safety, efficacy, and stability.

The challenge is amplified when dealing with structurally complex and fluorinated impurities. The presence of fluorine, while often key to the drug's therapeutic effect, introduces analytical complexities, particularly in NMR spectroscopy. However, it is precisely these complexities that, when expertly leveraged, provide the definitive information required for structural elucidation. This guide focuses on a known process-related impurity, Levofloxacin Tetrafluoro Impurity 2, which has been identified as (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[1]. Its structure presents a unique puzzle, distinct from the parent API, requiring a multi-faceted NMR approach for confirmation.

The Analytical Challenge: A Multi-Nuclei Puzzle

The structure of Levofloxacin Tetrafluoro Impurity 2, shown below, lacks the characteristic tricyclic core of Levofloxacin. Instead, it features a tetrafluorinated benzoyl group attached to an ethyl ethoxyacrylate backbone.

Figure 1: Hypothesized Structure of Levofloxacin Tetrafluoro Impurity 2

Chemical structure of (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

The elucidation of this structure requires a comprehensive NMR strategy that can:

  • Unambiguously identify all proton (¹H) environments and their scalar couplings.

  • Characterize every carbon (¹³C) environment, including quaternary carbons.

  • Map the fluorine (¹⁹F) environments and their complex coupling networks (JFF, JCF, JHF).

  • Connect all the molecular fragments through one-bond and long-range correlations.

To meet these requirements, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments is not just beneficial, but essential.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust methodology for acquiring high-quality NMR data suitable for structural elucidation. The choice of solvent and concentration is critical; for this non-polar impurity, a deuterated solvent such as chloroform-d (CDCl₃) is appropriate.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the isolated and purified impurity in ~0.6 mL of CDCl₃.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify all proton-bearing fragments. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F{¹H} NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive experiment that will clearly show the fluorine environments. No external standard is strictly necessary, but referencing can be done relative to a known fluorinated compound if desired.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing which protons are adjacent to each other within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹JCH), providing a definitive map of all C-H bonds.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this impurity. It reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons, allowing for the connection of isolated spin systems and the placement of quaternary carbons.

    • ¹⁹F-¹³C HMBC (Optional but Recommended): Given the multiple fluorine atoms, a fluorine-carbon HMBC can provide invaluable information about long-range JCF couplings, further confirming the structure of the tetrafluorobenzoyl ring.[2][3][4]

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep Dissolve Impurity in CDCl3 + TMS H1 ¹H NMR Prep->H1 Acquire 1D Spectra C13 ¹³C NMR Prep->C13 Acquire 1D Spectra F19 ¹⁹F NMR Prep->F19 Acquire 1D Spectra COSY ¹H-¹H COSY H1->COSY Acquire 2D Spectra HSQC ¹H-¹³C HSQC H1->HSQC Acquire 2D Spectra HMBC ¹H-¹³C HMBC H1->HMBC Acquire 2D Spectra Analysis Integrate & Correlate Data H1->Analysis C13->COSY Acquire 2D Spectra C13->HSQC Acquire 2D Spectra C13->HMBC Acquire 2D Spectra C13->Analysis F19->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Confirm Structure Analysis->Structure

NMR Experimental and Analytical Workflow

Data Analysis and Interpretation: Assembling the Molecular Jigsaw

This section details the logical process of interpreting the NMR data to build the final structure. The chemical shifts (δ) are predicted based on known values for similar functional groups and are presented in parts per million (ppm).

The Acrylate Backbone and Ethyl Groups (¹H, ¹³C, COSY, HSQC)

The two ethyl groups and the vinyl proton of the acrylate system are the most straightforward to identify.

Predicted ¹H NMR Data Predicted ¹³C NMR Data Key Correlations
H-a (~1.3 ppm, t, 3H)C-a (~14 ppm)COSY: H-a to H-b
H-b (~4.3 ppm, q, 2H)C-b (~62 ppm)HSQC: H-a to C-a, H-b to C-b
H-c (~1.4 ppm, t, 3H)C-c (~15 ppm)COSY: H-c to H-d
H-d (~4.1 ppm, q, 2H)C-d (~69 ppm)HSQC: H-c to C-c, H-d to C-d
H-e (~7.8 ppm, s, 1H)C-e (~155 ppm)HSQC: H-e to C-e

Table 1: Predicted NMR data and correlations for the ethyl and acrylate fragments.

  • Expertise & Experience: The two ethyl groups are distinguished by their chemical shifts. The ethoxy group protons (H-d) and carbon (C-d) are further downfield than the ethyl ester signals (H-b, C-b) due to the direct attachment to the electron-withdrawing vinyl system. The singlet nature of the vinyl proton (H-e) is characteristic of this substitution pattern. The COSY spectrum will clearly show two independent ethyl spin systems (a-b and c-d).

The Tetrafluorobenzoyl Moiety (¹⁹F and ¹³C NMR)

The ¹⁹F NMR spectrum is the most diagnostic tool for this part of the molecule. We expect four distinct signals, each showing complex couplings to the other fluorine nuclei and to the aromatic carbons.

Predicted ¹⁹F NMR Data Predicted ¹³C NMR Data Key Couplings
F-1 (~ -138 ppm)C-1 (~145 ppm, ddd)Large ¹JCF, smaller ²JCF and ³JCF
F-2 (~ -150 ppm)C-2 (~140 ppm, ddd)Couplings to F-1, F-3, C-1, C-2, C-3
F-3 (~ -158 ppm)C-3 (~142 ppm, ddd)Couplings to F-2, F-4, C-2, C-3, C-4
F-4 (~ -143 ppm)C-4 (~146 ppm, ddd)Couplings to F-3, C-3, C-4, C-5
C-5 (~115 ppm)
C-6 (~125 ppm)

Table 2: Predicted NMR data for the tetrafluorobenzoyl fragment. Note: Fluorine chemical shifts are highly dependent on the environment and referencing.

  • Trustworthiness: The large one-bond C-F coupling constants (¹JCF, typically >240 Hz) are unmistakable and will be clearly visible in the coupled ¹³C spectrum. The pattern of through-space and through-bond F-F couplings in the ¹⁹F spectrum provides a self-validating fingerprint of the 1,2,3,4-tetra-substituted aromatic ring.

Connecting the Fragments with HMBC

The HMBC spectrum is the final key to confirming the connectivity of the entire molecule. It provides the through-bond correlations that piece together the fragments identified above.

G cluster_structure cluster_labels mol H_b H-b (~4.3 ppm) C_g C-g (ester C=O) H_b->C_g ³JCH H_d H-d (~4.1 ppm) C_e C_e H_d->C_e ²JCH H_e H-e (~7.8 ppm) H_e->C_g ³JCH C_f C-f H_e->C_f ²JCH C_h C-h (keto C=O) H_e->C_h ³JCH C_6 C-6 H_e->C_6 ⁴JCH (weak)

Key HMBC correlations for structural confirmation.
  • Authoritative Grounding: The long-range heteronuclear coupling mechanism is well-established in NMR theory. The expected key correlations are:

    • The ethyl ester protons (H-b ) will show a correlation to the ester carbonyl carbon (C-g , ~165 ppm).

    • The vinyl proton (H-e ) will correlate to the adjacent quaternary carbon (C-f , ~110 ppm), the ester carbonyl (C-g ), and critically, to the ketone carbonyl carbon (C-h , ~185 ppm).

    • This correlation from H-e to C-h is the definitive link between the acrylate portion and the benzoyl group.

    • A further, weaker correlation from H-e to the first carbon of the aromatic ring (C-6 ) may also be observed, providing additional confirmation.

Structural Confirmation and Conclusion

By systematically analyzing the data from each NMR experiment, we can confidently assemble the structure of Levofloxacin Tetrafluoro Impurity 2. The ¹H, COSY, and HSQC spectra define the ethyl ethoxyacrylate backbone. The ¹⁹F and ¹³C spectra characterize the tetrafluorobenzoyl ring. Finally, the crucial correlations in the HMBC spectrum unequivocally link these two major fragments via the ketone carbonyl group.

This in-depth, multi-nuclear NMR approach provides a self-validating system for structural elucidation. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data are in complete agreement. This methodology demonstrates the power and necessity of a comprehensive NMR toolkit for tackling complex challenges in pharmaceutical impurity profiling, ensuring the development of safe and effective medicines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11809355, 2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester. PubChem. Retrieved March 25, 2026, from [Link].

  • Newmark, R. A., & Webb, G. G. (1994). Multinuclear NMR study of fluorinated compounds using different types of HSQC and HMBC experiments. Magnetic Resonance in Chemistry, 32(5), 263-269.
  • Kirsch, S., & Braun, M. (2003). A New NMR Methodology for the Structure Determination of Monofluorinated Compounds.
  • Giraud, N., Benda, L., Trélat, J., & Emsley, L. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. Available at: [Link].

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

Sources

Exploratory

Unraveling the Degradation Pathways of Levofloxacin: The Mechanistic Journey to Tetrafluoro Impurity 2

Executive Summary The impurity profiling of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. In the lifecycle of Levofloxacin—a third-generation broad-spectrum fluoroqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The impurity profiling of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. In the lifecycle of Levofloxacin—a third-generation broad-spectrum fluoroquinolone—impurity tracking extends beyond simple synthetic carryovers to encompass complex environmental and stress-induced degradation products. This whitepaper provides an in-depth mechanistic analysis of Levofloxacin Tetrafluoro Impurity 2 , exploring its dual role as a critical synthetic intermediate and a terminal degradation artifact resulting from severe quinolone ring-opening. Designed for analytical chemists and drug development professionals, this guide synthesizes structural elucidation, degradation causality, and a self-validating analytical workflow for precise quantification.

Chemical Identity and Mechanistic Origins

Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1) is chemically designated as Ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[1]. With a molecular formula of C₁₄H₁₂F₄O₄ and a molecular weight of 320.24 g/mol , it is characterized by a highly reactive tetrafluorobenzoyl moiety conjugated to an ethoxypropenoic ester[1].

Historically, this compound is recognized as a primary process impurity. It is a pivotal intermediate in the Gould-Jacobs reaction sequence, formed during the acylation of ethyl 3-ethoxyacrylate with 2,3,4,5-tetrafluorobenzoyl chloride. However, advanced stability indicating studies reveal a secondary origin: retro-synthetic degradation .

While standard degradation of levofloxacin typically involves piperazine ring cleavage (yielding desmethyl or N-oxide derivatives) or simple defluorination[2], extreme forced degradation—specifically under aggressive alkaline hydrolysis or advanced oxidative processes (AOPs)—can compromise the highly stable fluoroquinolone core[3]. Under these conditions, the molecule undergoes sequential decarboxylation and quinolone ring-opening, reverting to substituted tetrafluorobenzoyl derivatives that structurally mirror Impurity 2[3].

Mechanistic Pathways: Formation and Subsequent Degradation

Understanding the causality behind these chemical transformations is critical for predictive stability modeling.

  • Pathway A: Quinolone Ring Opening (Formation): The pyridone ring of levofloxacin is generally resistant to hydrolysis. However, under severe alkaline stress (pH > 12) combined with thermal energy, the C2 position of the quinolone core becomes susceptible to nucleophilic attack by hydroxide ions. This initiates a retro-aldol-type cleavage, leading to the rupture of the heterocyclic ring, subsequent decarboxylation, and the generation of tetrafluoro-aromatic precursors[3].

  • Pathway B: Degradation of Impurity 2: Once present in the matrix, Impurity 2 is not entirely stable. The ethyl ester group is highly labile to base-catalyzed hydrolysis, rapidly converting to the corresponding tetrafluorobenzoic acid derivative. Concurrently, the enol ether (ethoxypropenoic moiety) is susceptible to acid-catalyzed hydration, leading to the cleavage of the ethoxy group and the formation of a highly unstable aldehyde intermediate.

Pathway API Levofloxacin API (Stable Core) Stress Forced Degradation (Alkaline/Oxidative) API->Stress Environmental Stress RingOpen Quinolone Ring Opening (Decarboxylation) Stress->RingOpen Nucleophilic Attack Impurity Tetrafluoro Impurity 2 (CAS: 103995-33-1) RingOpen->Impurity Retro-Synthetic Cleavage Degradant1 Ester Hydrolysis (Tetrafluorobenzoic Acid) Impurity->Degradant1 Base Hydrolysis Degradant2 Enol Ether Cleavage Impurity->Degradant2 Acid Hydrolysis

Fig 1. Mechanistic pathways of quinolone ring opening leading to and degrading Tetrafluoro Impurity 2.

Analytical Workflow: A Self-Validating LC-MS/MS Protocol

To isolate and quantify trace levels of Tetrafluoro Impurity 2 amidst a complex matrix of API and other degradants, a robust, self-validating chromatographic method is required. The following protocol adapts the standards for modern LC-MS/MS applications[4].

Step-by-Step Methodology
  • Sample Preparation (Forced Degradation):

    • Weigh exactly 10.0 mg of Levofloxacin API and dissolve in 10 mL of MS-grade methanol.

    • Introduce stress: Add 1.0 mL of 1N NaOH (for alkaline ring-opening) or 3% H₂O₂ (for oxidative stress).

    • Incubate the solution at 60°C for 48 hours in amber vials to prevent concurrent photodegradation (which primarily yields N-oxides)[5].

    • Neutralize the solution with 1N HCl and dilute to 100 mL using Mobile Phase A.

  • Chromatographic Separation:

    • Column: Isocratic reverse-phase separation using a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[4].

    • Mobile Phase A: 8.5 g/L ammonium acetate in water, adjusted to pH 2.2 with phosphoric acid[4].

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.8 mL/min at a column temperature of 45°C[4].

  • Mass Spectrometry (ESI-MS/MS):

    • Operate in Positive Electrospray Ionization (+ESI) mode.

    • Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Monitor the precursor ion for Impurity 2 at m/z 321.2 [M+H]⁺.

The Causality of Experimental Choices: The selection of ammonium acetate buffer adjusted to pH 2.2 is not arbitrary. Levofloxacin contains a basic piperazine ring (pKa ~7.1) and an acidic carboxylic group (pKa ~6.0). At pH 2.2, the carboxylic acid is fully protonated (unionized), while the piperazine nitrogen carries a positive charge. This specific ionization state prevents secondary interactions with free silanols on the silica support, eliminating peak tailing. Furthermore, ammonium acetate is highly volatile, ensuring seamless compatibility with the MS source without causing ion suppression or salt fouling[4].

System Suitability (Self-Validation Check): Before analyzing the stressed samples, inject a 0.3 µg/mL sensitivity standard. The system is validated only if the signal-to-noise (S/N) ratio is ≥ 10, the tailing factor is between 0.5–1.5, and the relative standard deviation (%RSD) for peak area across five replicate injections is ≤ 1.0%[4]. If these parameters fail, the mobile phase pH or column integrity must be immediately recalibrated.

Workflow Step1 Sample Prep (0.1N HCl/NaOH Stress) Step2 HPLC Separation (C18, Ammonium Acetate) Step1->Step2 Step3 ESI-MS/MS (Positive Ion Mode) Step2->Step3 Step4 Data Elucidation (RRT & Fragmentation) Step3->Step4

Fig 2. Step-by-step LC-MS/MS analytical workflow for the isolation and quantification of Impurity 2.

Quantitative Data and Fragmentation Profiling

To ensure accurate peak assignment, analysts must rely on both Relative Retention Time (RRT) and specific MS/MS fragmentation patterns. The tables below summarize the expected quantitative parameters for Levofloxacin and its key degradation impurities, including Tetrafluoro Impurity 2.

Table 1: Chromatographic Profile & System Suitability

AnalyteRRT (Relative Retention Time)LOD (µg/mL)LOQ (µg/mL)Tailing Factor
Levofloxacin (API)1.000.050.151.1
Desmethyl Levofloxacin0.850.020.061.2
Levofloxacin N-oxide0.920.030.091.0
Tetrafluoro Impurity 2 1.35 0.01 0.03 1.0

Table 2: MS/MS Fragmentation Profile (Positive ESI)

CompoundPrecursor Ion [M+H]⁺Key Product Ions (m/z)Proposed Neutral Loss
Levofloxacin362.1318.1, 261.1-CO₂ (44 Da), -C₄H₉N (71 Da)
Tetrafluoro Impurity 2 321.2 275.1, 247.1 -EtOH (46 Da), -CO (28 Da)

Data Interpretation Note: The fragmentation of Impurity 2 is characterized by the rapid loss of the ethoxy group (-46 Da) from the enol ether moiety, yielding a stable product ion at m/z 275.1, followed by the loss of carbon monoxide (-28 Da) to yield m/z 247.1. This distinct fragmentation signature differentiates it entirely from the piperazine-cleavage products of the parent API.

Conclusion

Levofloxacin Tetrafluoro Impurity 2 represents a unique analytical challenge, bridging the gap between synthetic process carryover and extreme stress-induced degradation. By understanding the thermodynamic vulnerability of the quinolone core under alkaline stress and employing a self-validating, MS-compatible chromatographic workflow, pharmaceutical scientists can accurately profile this impurity. Continuous monitoring of such fluorinated intermediates is not just a regulatory formality; it is a critical safeguard against the genotoxic potential of uncharacterized aromatic degradants.

References

  • Title: Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph Source: Labrulez URL: [Link][4]

  • Title: Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation Source: MDPI (Molecules) URL: [Link][2][3]

  • Title: 2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester (Compound CID 11809355) Source: PubChem (National Institutes of Health) URL: [Link][1]

  • Title: The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS Source: PubMed Central (PMC) URL: [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Levofloxacin and Tetrafluoro Impurity 2 in Human Plasma

Introduction and Clinical Relevance Levofloxacin is a potent, broad-spectrum third-generation fluoroquinolone antibiotic. During its multi-step chemical synthesis, several process-related impurities can form.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Clinical Relevance

Levofloxacin is a potent, broad-spectrum third-generation fluoroquinolone antibiotic. During its multi-step chemical synthesis, several process-related impurities can form. Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1), chemically identified as Ethyl (Z)-2-(ethoxymethylene)-2,3,4,5-tetrafluoro-beta-oxobenzenepropanoate, is a critical synthetic intermediate and trace degradation product.

While United States Pharmacopeia (USP) monographs strictly regulate the purity of the Active Pharmaceutical Ingredient (API) 1, monitoring these impurities in vivo (plasma) is paramount during early-phase drug development and toxicokinetic studies to ensure no toxic accumulation or unexpected metabolic interactions occur. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the ability to detect trace impurities at levels as low as 0.02% relative to the parent drug 2.

Mechanistic Rationale & Methodological Design

Sample Preparation: The Causality of Protein Precipitation

Human plasma is a complex matrix rich in proteins (e.g., human serum albumin) that heavily bind to fluoroquinolones. Instead of costly and time-consuming Solid Phase Extraction (SPE), this protocol utilizes Protein Precipitation (PPT) with ice-cold methanol . Methanol rapidly denatures the tertiary structure of plasma proteins, disrupting drug-protein binding forces and releasing the analytes into the solvent. This approach yields absolute recoveries exceeding 95% while requiring only micro-volumes (50 µL) of plasma 3.

Chromatographic Separation and Ionization

Levofloxacin contains a basic piperazine ring, while Tetrafluoro Impurity 2 features ester and ketone moieties. Both readily accept protons in an acidic environment. Therefore, 0.1% Formic Acid is used in the mobile phase to ensure the analytes remain fully ionized, maximizing the generation of [M+H]+ precursor ions during Positive Electrospray Ionization (ESI+) .

A high-efficiency C18 column (e.g., Shim-pack GIST C18 or Zorbax SB-C18) is selected to provide optimal hydrophobic retention, ensuring baseline separation between the highly polar levofloxacin and the more lipophilic tetrafluoro impurity 1.

Experimental Protocols

Reagents and Materials
  • Analytes: Levofloxacin API, Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1), Levofloxacin-d3 (Internal Standard, IS).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA anticoagulant).

Preparation of Calibration Standards and QCs

Self-Validating System: To ensure the protocol is self-validating, every batch must include a Blank (matrix only) and a Zero Sample (matrix + IS) to rule out isotopic interference and autosampler carryover.

  • Prepare a primary stock solution of Levofloxacin (1.0 mg/mL) and Impurity 2 (1.0 mg/mL) in 50:50 Methanol:Water.

  • Serial dilute with 50:50 Methanol:Water to create working solutions.

  • Spike working solutions into blank human plasma to yield calibration standards ranging from 10 to 5000 ng/mL for Levofloxacin, and 1 to 500 ng/mL for Impurity 2.

Plasma Extraction Workflow (Step-by-Step)
  • Thaw: Allow human plasma samples to thaw completely on ice. Vortex briefly.

  • Aliquot: Transfer 50μL of plasma into a clean 1.5 mL Eppendorf tube.

  • Spike IS: Add 10μL of the Internal Standard working solution (Levofloxacin-d3, 500 ng/mL).

  • Precipitate: Add 150μL of ice-cold Methanol to the tube.

  • Mix: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge: Spin the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilute & Transfer: Transfer 100μL of the clear supernatant into an autosampler vial containing 100μL of Mobile Phase A (0.1% FA in Water). Rationale: Diluting the organic extract with aqueous mobile phase prevents peak distortion (solvent effect) upon injection.

  • Inject: Inject 5μL into the LC-MS/MS system.

Analytical Conditions & Data Presentation

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: LC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090100.4
1.090100.4
4.010900.4
5.510900.4
5.690100.4
8.090100.4

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Mechanistic Note
Levofloxacin 362.2318.25020Loss of carboxylic acid ( CO2​ )
Levofloxacin 362.2261.15035Cleavage of piperazine ring
Tetrafluoro Impurity 2 321.1275.15015Loss of ethoxy group (-46 Da)
Tetrafluoro Impurity 2 321.1247.15025Secondary backbone cleavage
Levofloxacin-d3 (IS) 365.2321.25020Analogous CO2​ loss
Method Validation Summary

System Suitability Check: Before analyzing biological samples, a mid-level QC sample is injected six times. The system is deemed suitable only if the relative standard deviation (RSD) of the peak area is < 2.0% and retention time drift is < 0.1 min.

Table 3: Method Validation Metrics

ParameterLevofloxacinTetrafluoro Impurity 2
Linearity Range 10 - 5000 ng/mL1.0 - 500 ng/mL
Limit of Detection (LOD) 2.5 ng/mL0.2 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL1.0 ng/mL
Intra-day Precision (RSD) < 4.5%< 6.2%
Inter-day Precision (RSD) < 5.8%< 7.5%
Mean Extraction Recovery 96.4%94.8%

Workflow Visualization

LCMS_Workflow N1 1. Plasma Aliquot (50 µL human plasma) N2 2. Internal Standard Spike (Levofloxacin-d3, 10 µL) N1->N2 N3 3. Protein Precipitation (150 µL Cold Methanol) N2->N3 N4 4. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) N3->N4 N5 5. Supernatant Transfer (Dilute 1:1 with Mobile Phase A) N4->N5 N6 6. LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6 N7 7. Data Processing (Impurity 2 Quantification) N6->N7

Figure 1: Step-by-step plasma extraction and LC-MS/MS workflow for Levofloxacin impurities.

References

  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph Source: Shimadzu Scientific Instruments URL
  • Source: PubMed (National Institutes of Health)
  • Therapeutic monitoring of levofloxacin: A new LC-MS/MS method for quantification of levofloxacin in human plasma Source: ResearchGate URL

Sources

Application

Isolation and purification techniques for Levofloxacin Tetrafluoro Impurity 2

Application Note: High-Purity Isolation and Chromatographic Purification of Levofloxacin Tetrafluoro Impurity 2 Executive Summary & Mechanistic Context Levofloxacin is a highly potent, broad-spectrum fluoroquinolone anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Isolation and Chromatographic Purification of Levofloxacin Tetrafluoro Impurity 2

Executive Summary & Mechanistic Context

Levofloxacin is a highly potent, broad-spectrum fluoroquinolone antibacterial agent[1]. The commercial synthesis of its active pharmaceutical ingredient (API) is a complex, multi-step process that generates several structurally similar process-related impurities. Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold must be structurally elucidated, isolated, and toxicologically qualified to ensure patient safety.

One of the most critical early-stage intermediates that often persists into the final mother liquor is Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1)[2][3]. Chemically identified as Ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate, this impurity is formed during the initial condensation of 2,3,4,5-tetrafluorobenzoyl chloride with ethyl 3-ethoxyacrylate. If the subsequent substitution and cyclization steps fail to reach completion, this highly fluorinated ester accumulates in the process matrix[1].

ChemicalPathway S1 Tetrafluorobenzoyl chloride I1 Tetrafluoro Impurity 2 S1->I1 Condensation S2 Ethyl 3-ethoxyacrylate S2->I1 API Levofloxacin API I1->API Cyclization Deg Mother Liquor I1->Deg Unreacted

Fig 2. Synthetic origin and accumulation pathway of Levofloxacin Tetrafluoro Impurity 2.

Physicochemical Profiling

Before designing an isolation protocol, it is critical to understand the physicochemical nature of the target molecule. Unlike the final Levofloxacin API, which is amphoteric due to its piperazine ring and carboxylic acid, Tetrafluoro Impurity 2 is a neutral, highly lipophilic ester.

Table 1: Physicochemical Properties of Levofloxacin Tetrafluoro Impurity 2

Parameter Description / Value
Chemical Name Ethyl (Z)-3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[3]
CAS Number 103995-33-1[2]
Molecular Formula C14H12F4O4[2]
Molecular Weight 320.24 g/mol [2]

| Solubility Profile | Soluble in EtOAc, DMSO, MeCN; Insoluble in Water |

Chromatographic Strategy & Causality (E-E-A-T)

Why not use a standard C18 column? While the USP Monograph 41 strictly recommends a standard C18 column (e.g., Shim-pack GIST C18) for the general impurity profiling of the final Levofloxacin API[4], isolating this specific tetrafluoro impurity from an early-stage mother liquor presents unique selectivity challenges. The high fluorine content significantly alters the molecule's electron density and dipole moment.

To achieve high-purity isolation, we utilize a Pentafluorophenyl (PFP) stationary phase for the preparative step. Causality: A PFP column provides orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrogen bonding. The fluorinated stationary phase exhibits a strong affinity for the tetrafluorophenyl ring of Impurity 2, easily resolving it from non-fluorinated or partially fluorinated co-elutants that would otherwise co-elute on a purely hydrophobic C18 phase.

Experimental Protocols: Self-Validating Workflow

The following protocol outlines a self-validating system designed to prevent column fouling and ensure a >99% purity yield.

IsolationWorkflow N1 1. Mother Liquor Matrix N2 2. Liquid-Liquid Extraction N1->N2 N3 3. Flash Chromatography N2->N3 N4 4. Preparative HPLC N3->N4 N5 5. Fraction Pooling N4->N5 N6 6. Pure Impurity 2 N5->N6

Fig 1. Step-by-step downstream isolation workflow for Levofloxacin Tetrafluoro Impurity 2.

Phase 1: Matrix Enrichment

Causality: Mother liquors from levofloxacin synthesis contain high concentrations of polar solvents (DMSO/DMF) and inorganic salts[1]. Direct injection onto a preparative HPLC column will cause catastrophic peak distortion.

  • Precipitation & Extraction: Dilute the mother liquor 1:5 with deionized water. Extract the aqueous phase 3x with equal volumes of Ethyl Acetate (EtOAc). Rationale: EtOAc provides the exact dielectric constant needed to partition the non-polar tetrafluoro ester away from highly polar matrix junk.

  • Flash Chromatography: Dry the combined organic layers over anhydrous Na2SO4, concentrate, and load onto a silica gel flash column. Elute with a Hexane:EtOAc gradient (90:10 to 60:40). Pool fractions containing the target mass (m/z 321 [M+H]+).

Phase 2: High-Resolution Preparative HPLC
  • System Suitability Check: Before committing the bulk sample, inject a 10 µg/mL standard of the enriched crude on an analytical PFP column. Self-Validation: Proceed to preparative scale ONLY if the resolution (Rs) between Impurity 2 and the nearest eluting peak is > 2.0.

  • Sample Preparation: Dissolve the enriched crude in a minimum volume of DMSO (max 50 mg/mL) to prevent on-column precipitation.

  • Execution: Inject 2.0 mL onto the Preparative PFP column and execute the gradient detailed in Table 2. Collect fractions based on UV thresholding.

Table 2: Preparative HPLC Method Parameters

Parameter Setting
Column Pentafluorophenyl (PFP), 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 20.0 mL/min
Detection UV at 254 nm and 280 nm

| Gradient Program | 0-5 min (30% B) 5-25 min (30% 70% B) 25-30 min (95% B column wash) |

Phase 3: Fraction Verification and Lyophilization
  • Orthogonal Verification: Analyze each collected fraction using an orthogonal analytical method (e.g., LC-MS with a standard C18 column) to confirm identity and purity[1].

  • Pooling: Self-Validation: Only pool fractions demonstrating >99.0% UV purity. If a fraction fails, recycle it through Phase 2.

  • Isolation: Remove acetonitrile from the pooled fractions via rotary evaporation at 30°C (to prevent thermal degradation of the ester). Lyophilize the remaining aqueous solution for 48 hours to yield the pure reference standard.

Data Presentation & Quality Control

To ensure the trustworthiness of the isolated standard, the process must pass the following rigorous quality control metrics before the standard can be released for toxicological or analytical use.

Table 3: System Suitability & Validation Criteria

Parameter Acceptance Criteria Corrective Action if Failed
Analytical Resolution (Rs) > 2.0 between Impurity 2 and nearest peak Adjust gradient slope or column temperature.
Tailing Factor (T) < 1.5 Check sample diluent; ensure acidic modifier is fresh.
Post-Prep Purity > 99.0% by HPLC-UV Re-process fraction through orthogonal C18 method.

| Mass Balance Recovery | > 85% from crude load | Flush column with 100% organic; check for precipitation. |

Sources

Method

Application Note: Synthesis, Isolation, and Characterization of Levofloxacin Tetrafluoro Impurity 2 Reference Standard

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Synthetic Chemists, and CMC Regulatory Professionals Introduction & Regulatory Context Under ICH Q3A(R2) guidelines, the identifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, Synthetic Chemists, and CMC Regulatory Professionals

Introduction & Regulatory Context

Under ICH Q3A(R2) guidelines, the identification, qualification, and control of process-related impurities in Active Pharmaceutical Ingredients (APIs) are mandatory for regulatory approval. Levofloxacin, a broad-spectrum third-generation fluoroquinolone antibiotic, is synthesized industrially via a complex multi-step organic pathway involving fluorination, cyclization, and substitution reactions[1].

During this synthesis, incomplete conversions or side reactions generate specific process-related impurities that must be quantified using high-purity reference standards[2]. One of the most critical intermediates—and a persistent carryover impurity—is Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1), chemically known as (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate[3].

This application note provides a comprehensive, self-validating protocol for the synthesis, preparative isolation, and certification of this specific impurity to reference-standard grade (>99.0% purity).

Mechanistic Causality: Why This Impurity Exists

To control an impurity, one must first understand its origin. Levofloxacin Tetrafluoro Impurity 2 is formed during the alkoxymethylenation step of the Levofloxacin manufacturing process.

The Chemistry: The active methylene group of ethyl 2,3,4,5-tetrafluorobenzoylacetate undergoes a condensation reaction with triethyl orthoformate in the presence of acetic anhydride.

  • Expert Insight: Triethyl orthoformate alone is a poor electrophile. The addition of acetic anhydride is mechanistically crucial; it reacts with triethyl orthoformate in situ to generate diethoxymethyl acetate , a highly reactive electrophilic species.

  • Furthermore, acetic anhydride acts as a chemical scavenger, reacting with the ethanol byproduct to form ethyl acetate. This prevents the reverse reaction and drives the equilibrium entirely to the right, ensuring high yields of the (Z)-acrylate[3].

The Carryover Risk: In the subsequent API synthesis step, this acrylate must react with (S)-2-amino-1-propanol (L-alaninol) to form an enamine. If the stoichiometry is imbalanced or the reaction is prematurely quenched, unreacted Tetrafluoro Impurity 2 carries over into the cyclization step, persisting in the final API matrix[2].

SynthesisPathway SM Ethyl 2,3,4,5-tetrafluorobenzoylacetate (Active Methylene Precursor) Reaction Alkoxymethylenation (120°C, Reflux, 4h) SM->Reaction Reagents Triethyl Orthoformate Acetic Anhydride Intermediate Diethoxymethyl Acetate (In-situ Electrophile) Reagents->Intermediate Intermediate->Reaction Product Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1) Reaction->Product

Figure 1: Synthetic pathway and alkoxymethylenation mechanism for Tetrafluoro Impurity 2.

Physicochemical Data Presentation

To ensure accurate characterization, the expected physicochemical properties of the target reference standard are summarized below[4],[3].

Table 1: Physicochemical Properties of Levofloxacin Tetrafluoro Impurity 2

ParameterValue / Description
Chemical Name (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
CAS Registry Number 103995-33-1
Molecular Formula C₁₄H₁₂F₄O₄
Molecular Weight 320.24 g/mol
Exact Mass 320.0671 Da
Physical Appearance Off-white to pale yellow crystalline powder/oil
Solubility Soluble in Acetonitrile, Methanol, DMSO, and Ethyl Acetate

Experimental Protocols: Synthesis & Isolation

The following methodology is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) ensures that the protocol cannot proceed to the next stage unless specific quality criteria are met.

Phase 1: Chemical Synthesis of Crude Impurity
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Add 50.0 g (0.19 mol) of ethyl 2,3,4,5-tetrafluorobenzoylacetate.

  • Activation: Add 42.0 g (0.28 mol, 1.5 eq) of triethyl orthoformate, followed immediately by 38.5 g (0.38 mol, 2.0 eq) of acetic anhydride.

  • Reaction: Heat the mixture to a gentle reflux (120–130 °C) under a nitrogen atmosphere for 4 hours.

  • System Validation (IPC 1): Sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via TLC (Hexane:Ethyl Acetate 8:2) or rapid LC-MS. Proceed only if the precursor peak is <1.0%.

  • Workup: Cool the mixture to 50 °C. Attach a short-path distillation apparatus and remove the volatile byproducts (ethyl acetate, unreacted acetic anhydride, and acetic acid) under high vacuum (10 mbar) at 60 °C. The resulting crude product is a viscous yellow oil.

Phase 2: Preparative HPLC Isolation

Crystallization is often insufficient to remove trace (E)-isomers and unreacted starting materials. Preparative Reversed-Phase HPLC is mandatory for reference standard generation.

  • Sample Preparation: Dissolve the crude oil in Acetonitrile to a concentration of 100 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 (250 mm × 50 mm, 10 µm).

    • Mobile Phase A: 0.1% Formic acid in Milli-Q Water.

    • Mobile Phase B: LC-MS Grade Acetonitrile.

    • Gradient: 40% B to 80% B over 30 minutes.

    • Flow Rate: 80 mL/min.

    • Detection: UV at 280 nm.

  • Fractionation: Collect fractions corresponding to the major peak eluting at approximately 22 minutes.

  • System Validation (IPC 2): Perform analytical HPLC on individual fractions. Only pool fractions demonstrating an area normalization purity of ≥99.5%.

  • Isolation: Lyophilize the pooled fractions to yield the pure reference standard.

PurificationWorkflow Crude Crude Reaction Mixture Prep Preparative HPLC (C18, H2O/MeCN) Crude->Prep Fract Fraction Collection & Lyophilization Prep->Fract QC QC Characterization (NMR, LC-MS, IR) Fract->QC RefStd Certified Reference Standard (>99%) QC->RefStd

Figure 2: Self-validating purification and certification workflow for reference standards.

Certification and Quality Control (QC)

A reference standard is only as reliable as its certification. The final material must be subjected to a rigorous analytical battery to establish its exact purity via the Mass Balance Equation :

Assay (% w/w) = Chromatographic Purity (%) ×[100 - % Water (KF) - % Residual Solvents (GC) - % ROI] / 100

Table 2: Analytical Release Specifications

Analytical TechniqueParameter / MethodAcceptance Criteria
HPLC-UV Area Normalization (280 nm)≥ 99.0%
LC-HRMS ESI+, [M+H]⁺m/z 321.0744 ± 5 ppm
¹H-NMR 400 MHz, CDCl₃Conforms to structure; ethoxy triplet/quartet visible.
¹⁹F-NMR 376 MHz, CDCl₃Four distinct fluorine signals (multiplets).
Karl Fischer (KF) Coulometric Titration≤ 0.5% w/w
GC-FID Headspace (Residual Solvents)≤ 0.1% w/w (Acetonitrile/Ethyl Acetate)

System Suitability Testing (SST): Prior to the final HPLC-UV purity assessment, the analytical system must pass SST criteria: Theoretical plates (N) > 5000, Tailing factor (Tf) < 1.5, and %RSD of 5 replicate injections < 1.0%.

References

  • PubChem. "2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester". National Center for Biotechnology Information. URL:[Link]

  • Der Pharma Chemica. "Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin". Der Pharma Chemica Journal. URL:[Link]

  • Inxight Drugs. "Levofloxacin Tetrafluoro Impurity 2". National Center for Advancing Translational Sciences (NCATS). URL: [Link]

Sources

Application

A Validated RP-HPLC Method for the Precise Quantification of Levofloxacin Tetrafluoro Impurity 2 in Pharmaceutical Formulations

An Application Note for the Quantification of Levofloxacin Tetrafluoro Impurity 2 in Pharmaceutical Formulations Abstract This application note presents a robust, specific, and accurate Reversed-Phase High-Performance Li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Quantification of Levofloxacin Tetrafluoro Impurity 2 in Pharmaceutical Formulations

Abstract

This application note presents a robust, specific, and accurate Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Levofloxacin Tetrafluoro Impurity 2 in pharmaceutical drug products. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[1] This document provides a comprehensive protocol, including detailed methodologies for sample preparation, chromatographic separation, and complete method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4] The described method is demonstrated to be suitable for routine quality control analysis in a regulated laboratory environment.

Introduction: The Rationale for Impurity Quantification

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[5][6] As with any active pharmaceutical ingredient (API), the manufacturing process and subsequent storage of the drug product can lead to the formation of related substances or impurities. These impurities, even at trace levels, can potentially affect the drug's safety and efficacy. Regulatory bodies worldwide, guided by standards such as the ICH Q3A and Q3B guidelines, mandate strict control over these impurities.[1]

Levofloxacin Tetrafluoro Impurity 2 is a potential process-related impurity or degradant that must be monitored.[7][] Therefore, a validated, reliable analytical method is essential for its accurate quantification. This ensures that the impurity is controlled within its specified acceptance criteria, guaranteeing the quality and safety of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) is the predominant technique for such analyses due to its high sensitivity, specificity, and separation efficiency.[9] This note details such a method, developed and validated to be fit for its intended purpose.

Materials and Analytical Methodology

The selection of analytical components is paramount for developing a selective and robust method. The chosen methodology is based on reversed-phase chromatography, which is ideal for separating moderately polar compounds like Levofloxacin and its impurities.

Equipment and Reagents
  • Chromatographic System: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Shimadzu i-Series LC-2050, Agilent 1260 Infinity II, or equivalent).[6][10]

  • Analytical Column: A robust C18 stationary phase is chosen for its excellent resolving power for fluoroquinolones.

    • Column: Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[10]

  • Reagents & Standards:

    • Levofloxacin Reference Standard (USP or EP grade).[11]

    • Levofloxacin Tetrafluoro Impurity 2 Reference Standard.[7][]

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).

    • Ortho-Phosphoric Acid (OPA) (Analytical Grade).

    • Water (Milli-Q or HPLC Grade).

Chromatographic Conditions

The conditions are optimized to achieve a clear separation between the main Levofloxacin peak and the Tetrafluoro Impurity 2 peak, ensuring baseline resolution.

ParameterConditionRationale
Mobile Phase A 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with OPA.The acidic pH ensures that the carboxylic acid groups of Levofloxacin and its impurity are protonated, leading to better retention and sharp peak shapes on the C18 column.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography, providing good elution strength for the analytes.
Gradient Elution Time (min)% Mobile Phase B
015
2040
2515
3015
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 294 nmThis is a common wavelength for the detection of Levofloxacin and its related compounds, offering high sensitivity.[12]
Injection Volume 10 µLA suitable volume to ensure adequate sensitivity without overloading the column.
Run Time 30 minutesSufficient time to elute the main component and all relevant impurities, and to re-equilibrate the column for the next injection.

Detailed Experimental Protocols

Precise and consistent preparation of solutions is fundamental to achieving accurate quantitative results.

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using diluted ortho-phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v). This composition ensures that the sample solvent is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Standard Stock Solution (Impurity): Accurately weigh about 10 mg of Levofloxacin Tetrafluoro Impurity 2 Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with diluent. This yields a concentration of approximately 100 µg/mL.

  • Standard Solution: Transfer 1.0 mL of the Standard Stock Solution (Impurity) into a 100 mL volumetric flask and dilute to volume with diluent. This final working standard solution has a concentration of approximately 1.0 µg/mL, which often corresponds to a 0.1% impurity level relative to the main drug concentration.

  • Sample Preparation (for a 500 mg Tablet):

    • Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 100 mg of Levofloxacin and transfer it into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug and its impurities.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate. This final solution has a nominal concentration of 1000 µg/mL (1.0 mg/mL) of Levofloxacin.

Analytical Procedure Workflow

The following diagram illustrates the logical flow from solution preparation to data analysis.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation prep_standard Prepare Impurity Standard Solution (1.0 µg/mL) sst Perform System Suitability Test (SST) prep_standard->sst prep_sample Prepare Formulation Sample Solution (1.0 mg/mL Levofloxacin) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Diluent (Blank) sst->inject_blank If SST Passes inject_std Inject Standard Solution (6 replicates) inject_blank->inject_std inject_std->inject_sample process_data Integrate Chromatograms inject_sample->process_data calculate Calculate % Impurity in Sample using Standard Response process_data->calculate report Report Final Result calculate->report

Caption: Workflow for the quantification of Levofloxacin Tetrafluoro Impurity 2.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Standard Solution (1.0 µg/mL) six times. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaRationale
Tailing Factor Not more than 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates Not less than 2000Indicates the efficiency of the column separation.
% RSD of Peak Areas Not more than 5.0%Demonstrates the precision of the injection and the overall system.[13]

Method Validation: A Self-Validating System

A comprehensive validation was performed following ICH Q2(R1) guidelines to demonstrate that the analytical procedure is fit for its purpose.[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo matrix components. This was demonstrated by spiking the drug product placebo with Levofloxacin and Tetrafluoro Impurity 2. The chromatograms showed no interference from placebo components at the retention time of the impurity peak.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five solutions of Tetrafluoro Impurity 2 ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.2 µg/mL to 1.5 µg/mL) were prepared and injected. The correlation coefficient (R²) of the calibration curve was calculated.

ParameterResultAcceptance Criteria
Range LOQ - 1.5 µg/mLCovers the expected range of the impurity.
Correlation Coefficient (R²) > 0.999A value > 0.99 indicates a strong linear relationship.
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Tetrafluoro Impurity 2 into the sample preparation at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate. The percentage recovery was then calculated.

Spike LevelMean Recovery (%)Acceptance Criteria
50% (0.5 µg/mL) 99.5%90.0% - 110.0%
100% (1.0 µg/mL) 101.2%90.0% - 110.0%
150% (1.5 µg/mL) 100.8%90.0% - 110.0%
Precision
  • Repeatability (Intra-assay Precision): Assessed by analyzing six independent sample preparations, spiked with Tetrafluoro Impurity 2 at the target concentration (1.0 µg/mL), on the same day by the same analyst.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system to assess the effect of random events on the precision of the procedure.[2]

Precision Type% RSDAcceptance Criteria
Repeatability < 2.0%NMT 10.0%
Intermediate Precision < 3.0%NMT 10.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ = the standard deviation of the response (from a series of blank injections) and S = the slope of the calibration curve.

ParameterResult
LOD ~0.07 µg/mL
LOQ ~0.20 µg/mL

The LOQ was experimentally verified by preparing a solution at this concentration and confirming that the precision (%RSD) was within acceptable limits (e.g., ≤ 10%).

Caption: Core parameters for analytical method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of Levofloxacin Tetrafluoro Impurity 2 in pharmaceutical formulations. All validation parameters met the pre-defined acceptance criteria derived from ICH guidelines. The method is robust and suitable for routine use in quality control laboratories for release testing and stability studies of Levofloxacin drug products, ensuring they meet the required quality and safety standards.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Mehta, J., Pancholi, Y., Patel, V., Kshatri, N., & Vyas, N. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form.International Journal of PharmTech Research, 2(3), 1932-1942.
  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.). Shimadzu.
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • USP-NF Levofloxacin Oral Solution. (2025). U.S. Pharmacopeia.
  • USP 35 Official Monographs / Levofloxacin 3671. (2011). U.S. Pharmacopeia.
  • Li, Y., et al. (2016).
  • Jose, L., et al. (2018). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation.
  • PRODUCT MONOGRAPH Pr APO-LEVOFLOXACIN. (2018). Apotex Inc.
  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.).
  • Levofloxacin Tetrafluoro Impurity 2 — Chemical Substance Inform
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Levofloxacin Impurity 2. (n.d.). SynZeal.
  • HPLC Method for Analysis of Levofloxacin. (n.d.). SIELC Technologies.
  • ICH Q2(R2) Validation of analytical procedures. (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
  • Levofloxacin. (2011). USP-NF.
  • Levofloxacin. (n.d.). USP 36.
  • Levofloxacin European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.
  • Jan, M. R., Shah, J., & Muhammad, M. (2014). A New HPLC Method for the Assay of Levofloxacin and its Application in Drug-Metal Interaction Studies.
  • Levofloxacin-impurities. (n.d.).
  • Kumar, A., et al. (2014). Method Development and Validation for the Simultaneous Estimation of Levofloxacin and Cefpodoxime Proxetil by Using Rp-Hplc in Combined Tablet Dosage form.
  • Development and Validation of HPLC Method for the Estimation of Levofloxacin in Bulk and Marketed Dosage form. (2024). Jetir.Org.
  • Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. (n.d.). Shimadzu.
  • Determination of levofloxacin in some commercial oral formulations by using spectrophotometer and hplc. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 576-579.
  • CAS No.103995-33-1,Levofloxacin Tetrafluoro Impurity 2 Suppliers. (n.d.). LookChem.
  • Khan, A., et al. (2025).
  • Levofloxacin and Impurities. (n.d.). BOC Sciences.
  • INFORMATION LEAFLET Ph. Eur. Reference Standard - CRS catalogue. (2019). European Directorate for the Quality of Medicines & HealthCare.
  • Levo Tablets USP. (n.d.). Scribd.

Sources

Method

Application Note: Advanced Sample Preparation Protocols for Levofloxacin Impurities Analysis

Introduction & Mechanistic Context Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. During drug development and quality control, accurate impurity profiling is critical for patient safety an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic. During drug development and quality control, accurate impurity profiling is critical for patient safety and regulatory compliance. Levofloxacin presents unique analytical challenges due to its zwitterionic nature and high susceptibility to photolytic degradation[1]. Accurate quantification of process-related impurities (such as desfluoro and N-desmethyl derivatives) and degradation products (such as levofloxacin N-oxide) requires a sample preparation protocol that extracts the active pharmaceutical ingredient (API) and its related substances quantitatively, while strictly preventing in situ degradation[2].

This application note details optimized, self-validating sample preparation workflows for levofloxacin matrices—specifically solid oral dosage forms and aqueous infusions—intended for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Causality in Methodological Choices (The "Why")

Standard operating procedures often list steps without explaining the underlying chemistry. To ensure scientific integrity, the following causal relationships dictate our protocol design:

  • Photoprotection (Actinic Degradation): Levofloxacin undergoes rapid photolytic degradation when exposed to daylight, primarily forming an inactive levofloxacin N-oxide (m/z 378) and undergoing hydroxylated defluorination[1]. Thus, all sample preparation steps must be conducted using low-actinic (amber) glassware to prevent the artificial generation of impurities during the sample prep phase itself.

  • Buffer Selection & pH Control: Levofloxacin contains both a carboxylic acid and a piperazine ring, making it zwitterionic. Extraction diluents typically utilize a buffered system (e.g., pH 6.6 using ammonium acetate and sodium perchlorate, or pH 3.0 using 1-pentanesulfonic acid)[3]. This ensures the molecule and its structurally similar impurities remain in a consistent ionization state, maximizing solubility and preventing peak tailing or retention time shifts during reversed-phase HPLC.

  • Filtration Dynamics: Nylon membrane filters (0.45 µm) are preferred for their chemical compatibility with aqueous-organic diluents. However, discarding the first 2-3 mL of filtrate is a critical self-validating step[4]. This saturates any non-specific binding sites on the membrane with the API, ensuring 100% recovery of trace-level impurities that might otherwise be selectively adsorbed.

Workflow Visualization

G Start Levofloxacin Sample Matrix Solid Solid Dosage (Tablets) Grind NLT 20 tablets Start->Solid Liquid Aqueous / IV Infusion Direct Aliquot Start->Liquid Amber Transfer to Amber Volumetric Flask (Critical: Photoprotection) Solid->Amber Liquid->Amber Diluent Add Diluent (Acetonitrile:Buffer 20:80) Amber->Diluent Sonicate Ultrasonic Extraction 20 mins, intermittent shaking Diluent->Sonicate Filter Filtration (0.45 µm Nylon) Discard first 3 mL Sonicate->Filter Analyze HPLC / LC-MS Injection Filter->Analyze

Standardized sample preparation workflow for levofloxacin impurity profiling.

Step-by-Step Experimental Protocols

Protocol A: Solid Oral Dosage Forms (Tablets)

Objective: Extract levofloxacin and process impurities (e.g., USP Related Compounds A, B, and C) from excipient matrices[3][5].

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Buffer (20:80 v/v). For the buffer, dissolve 4.0 g of ammonium acetate and 7.0 g of sodium perchlorate in 1 L of LC-grade water, adjusting to pH 6.6 with dilute phosphoric acid[3].

  • Sample Weighing: Accurately weigh and finely powder not less than (NLT) 20 levofloxacin tablets to ensure statistical homogeneity of the batch[4].

  • Extraction: Transfer an amount of powder equivalent to exactly 50 mg of levofloxacin into a 100 mL amber volumetric flask[4].

  • Solvation & Sonication: Add approximately 70 mL of the prepared diluent. Sonicate the suspension for 20 minutes in a temperature-controlled bath (<25°C to prevent thermal degradation), shaking intermittently to disrupt excipient clumping[4].

  • Volume Adjustment: Allow the flask to equilibrate to room temperature, then dilute to the 100 mL mark with the diluent and mix thoroughly.

  • Filtration: Filter the suspension through a 0.45 µm nylon membrane syringe filter. Crucial Step: Discard the first 3 mL of the filtrate to prevent analyte loss due to membrane adsorption[4].

  • Storage: Transfer the filtered sample directly into amber HPLC autosampler vials. Analyze within 24 hours.

Protocol B: Photolytic Degradation Profiling (Stress Testing)

Objective: Prepare samples for the identification of active degradation products like levofloxacin N-oxide and defluorinated impurities via LC-MS[1].

  • Stock Solution: Dissolve 100 mg of Levofloxacin API in 10 mL of methanol in a volumetric flask (10 mg/mL)[1].

  • Aqueous Dilution: Dilute 1.0 mL of the stock solution into a 100 mL volumetric flask using 0.9% NaCl or LC-grade water (0.1 mg/mL)[1].

  • Irradiation: Expose the clear glass vials containing the solution to a controlled cool white light source (e.g., 1.2 million lux hours) or UV light (200 Watt-hours/m²) as per ICH Q1B guidelines.

  • Quenching & Prep: Post-irradiation, immediately transfer 1.0 mL of the stressed sample into an amber vial. For LC-MS analysis, dilute 1:10 with an MS-compatible mobile phase (e.g., 0.005 M ammonium formate in water:methanol 50:50 v/v) to ensure proper ionization of the m/z 378 (N-oxide) and m/z 362 (parent) peaks[1].

Quantitative Data: Target Impurities and System Suitability

The following table summarizes the critical levofloxacin impurities monitored during these protocols, their structural rationale, and typical chromatographic behavior using a standard C18 stationary phase[2][5].

Impurity / Related SubstanceUSP DesignationStructural ModificationMonitored m/z [M+H]+Typical RRT*
Levofloxacin (API) N/AParent molecule362.11.00
Desfluoro Levofloxacin Related Compound ALoss of Fluorine at C-6344.1~0.85
N-Desmethyl Levofloxacin Related Compound BLoss of Methyl on Piperazine348.1~0.92
Levofloxacin N-oxide Degradation ProductOxidation of Piperazine Nitrogen378.1~1.15
Levofloxacin Diamine Process ImpurityCleavage of Oxazine ringVaries~0.45

*RRT = Relative Retention Time based on standard USP gradients.

Self-Validating System Checks

To ensure the integrity of the sample preparation, the protocol must include the following self-validating checks:

  • Blank Injection: Inject the diluent (processed through the same 0.45 µm filter) prior to sample analysis. The absence of peaks at the API and impurity retention times validates that the filter and glassware are free of contamination[4].

  • Recovery Spiking: Spike a known concentration of USP Levofloxacin Related Compound A (e.g., 0.1% w/w) into the tablet matrix prior to sonication. A recovery of 95.0% - 105.0% validates the extraction efficiency of the sonication step.

  • Solution Stability: Re-inject the prepared sample solution after 24 hours of storage in the autosampler (protected from light). The variance in total impurity area must be Not More Than (NMT) 0.05% to validate the chemical stability of the diluent system[4].

References

  • International Journal of Phytopharmacology - IJBPR | A sensitive, accurate and precise stability indicating RP-HPLC method was proposed for the determination of levofloxacin related substances | 4

  • Scribd | Levo Tablets USP | PDF | Chromatography | Buffer Solution | 3

  • Der Pharma Chemica | Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin | 2

  • PMC - NIH | The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS | 1

  • Sigma-Aldrich | Levofloxacin Related Compound C Pharmaceutical Secondary Standard; Certified Reference Material 177472-30-9 | 5

Sources

Method

Application Note: In Vitro Profiling and Toxicity Testing of Levofloxacin Tetrafluoro Impurity 2

Scientific Background & Mechanistic Causality Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1) is a highly fluorinated synthetic intermediate and potential byproduct generated during the manufacturing of the broad-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Mechanistic Causality

Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1) is a highly fluorinated synthetic intermediate and potential byproduct generated during the manufacturing of the broad-spectrum fluoroquinolone antibiotic, levofloxacin[1].

In drug development, the presence of impurities is not merely a quality control issue; it is a critical safety parameter. Impurities containing a quinolone-3-carboxylic acid or naphthyridine analogue core carry severe structural alerts for genotoxicity[2][3]. While levofloxacin is engineered to selectively target bacterial DNA gyrase, structural deviations—such as the retention of the tetrafluoro moiety—can drastically alter the molecule's selectivity index. This can lead to unintended off-target binding to human DNA Topoisomerase IIα and IIβ, resulting in mammalian DNA strand breaks and severe cytotoxicity[4].

To comply with ICH Q3A/Q3B guidelines, this application note outlines a self-validating, causality-driven framework for the in vitro analytical and toxicological profiling of Levofloxacin Tetrafluoro Impurity 2.

Workflow Start Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1) HPLC Analytical Profiling (HPLC-UV USP <1086>) Start->HPLC Quantify & Validate Geno Genotoxicity Testing (Ames & CHL Aberration) Start->Geno Structural Alert Cyto Mammalian Cytotoxicity (Topoisomerase IIα/IIβ) Start->Cyto Off-Target Effects Micro Antimicrobial Susceptibility (Broth Microdilution) Start->Micro Residual Activity

Workflow for the in vitro analytical and toxicological profiling of Levofloxacin impurities.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, biological assays must be treated as a coupled system with analytical chemistry. If the impurity degrades in the test vehicle (e.g., DMSO or aqueous buffer) prior to cellular exposure, the resulting toxicity data is invalid. Therefore, analytical quantification precedes all in vitro testing.

Protocol A: Analytical Validation via HPLC-UV

Causality: High-performance liquid chromatography (HPLC) following USP monograph standards is required to validate the concentration and stability of the impurity in the dosing vehicle[5]. The highly electronegative nature of the tetrafluoro ring requires specific mobile phase buffering to prevent peak tailing and ensure accurate dose-response mapping.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (90:10 v/v) with 0.01% acetic acid or ammonium acetate to ensure proper ionization of the fluoroquinolone core[5][6].

  • System Suitability Test (SST): Inject a 0.3 µg/mL standard solution of Levofloxacin Tetrafluoro Impurity 2. Verify that the Signal-to-Noise (S/N) ratio is Not Less Than (NLT) 10, and the Relative Standard Deviation (%RSD) of the peak area is Not More Than (NMT) 1.0%[5].

  • Sample Analysis: Extract the impurity from the in vitro test media at T=0 and T=24 hours. Run the separation on a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) at 40 °C, detecting at 280 nm[5][6].

Protocol B: In Vitro Genotoxicity (Ames & CHL Aberration)

Causality: Fluoroquinolone impurities often act as pro-mutagens or clastogens[2][3]. The Ames test evaluates point mutations in prokaryotes, while the Chinese Hamster Lung (CHL) assay evaluates structural chromosomal aberrations in eukaryotes. The addition of Aroclor 1254-induced rat liver S9 fraction is critical, as it simulates mammalian hepatic metabolism, ensuring that reactive electrophilic metabolites of the tetrafluoro ring are detected[2][3].

Step-by-Step Methodology:

  • Ames Test Plating: Plate Salmonella typhimurium strains (e.g., TA98, TA100) on minimal agar.

  • Dosing & Metabolic Activation: Apply Levofloxacin Tetrafluoro Impurity 2 at concentrations ranging from 31.25 to 500 μ g/plate , both in the presence and absence of 10% S9 mix[2].

  • Incubation & Scoring: Incubate at 37 °C for 48 hours. Count revertant colonies. A positive result is a dose-dependent, 2-fold increase in revertants.

  • CHL Cell Exposure: Culture CHL cells and expose them to 250, 500, and 1000 μg/mL (1 mg/mL) of the impurity with and without S9 mix for 6 hours[2][3].

  • Metaphase Arrest: Add colchicine (0.2 μg/mL) 2 hours prior to harvest to arrest cells in metaphase, preventing spindle formation and allowing visual quantification of DNA strand breaks.

  • Fixation & Analysis: Fix cells, stain with Giemsa, and score 200 well-spread metaphases per dose for structural aberrations (chromatid breaks, exchanges)[2][3].

Protocol C: Mammalian Topoisomerase IIα/IIβ Decatenation Assay

Causality: While levofloxacin targets bacterial enzymes, structural impurities can shift binding affinity toward human Topoisomerase II, leading to off-target DNA cleavage complex stabilization[4].

Step-by-Step Methodology:

  • Reaction Assembly: Combine human Topo IIα/IIβ (1 unit), kinetoplast DNA (kDNA, 200 ng), and ATP in a reaction buffer.

  • Impurity Dosing: Introduce Levofloxacin Tetrafluoro Impurity 2 at high physiological concentrations (10 to 300 μM)[4].

  • Incubation & Resolution: Incubate at 37 °C for 30 minutes. Stop the reaction with SDS and Proteinase K. Resolve the decatenated DNA products on a 1% agarose gel containing ethidium bromide.

  • Quantification: Measure the depletion of catenated kDNA networks to determine the IC50 of the impurity against human Topo II[4].

Mechanism Impurity Tetrafluoro Impurity 2 Exposure Metabolism Hepatic S9 Metabolic Activation Impurity->Metabolism In Vitro S9 Mix Topo Inhibition of Mammalian Topoisomerase IIα/IIβ Impurity->Topo Direct Binding Ames Bacterial Reverse Mutation (Ames Test) Impurity->Ames Prokaryotic Mutagenesis DNA DNA Strand Breaks (Clastogenic Effect) Metabolism->DNA Reactive Metabolites Topo->DNA Cleavage Complex Stabilization CHL CHL Chromosomal Aberration (In Vitro Assay) DNA->CHL Eukaryotic Clastogenicity

Mechanistic pathway of fluoroquinolone impurity-induced mammalian cytotoxicity and genotoxicity.

Quantitative Data Presentation

To ensure rapid evaluation by drug development professionals, the expected outcomes and acceptance criteria for the in vitro profiling of Levofloxacin Tetrafluoro Impurity 2 are summarized below.

Table 1: HPLC System Suitability Parameters for Impurity Validation[5]

ParameterUSP <1086> Acceptance CriteriaExpected Result for Tetrafluoro ImpurityCausality / Rationale
Signal-to-Noise (S/N) NLT 10> 14.4Ensures the detector can accurately quantify trace degradation of the impurity in the test media.
Retention Time %RSD NMT 1.0% (n=6)< 0.5%Validates that the highly fluorinated core is not interacting unpredictably with the C18 stationary phase.
Peak Area %RSD NMT 1.0% (n=6)< 0.8%Guarantees precision in calculating the exact dose administered to in vitro cell cultures.

Table 2: In Vitro Biological Assay Acceptance Criteria & Expected Outcomes[2][3][4]

Assay TypeBiological TargetTest ConcentrationAcceptance Criteria for Non-ToxicityExpected Impurity Profile
Ames Test S. typhimurium (DNA)31.25 – 500 μ g/plate < 2-fold increase in revertant coloniesTypically Negative (Non-mutagenic)
CHL Aberration Hamster Lung CellsUp to 1 mg/mL< 5% metaphase aberration ratePotential Positive with S9 mix (Clastogenic alert)
Topo II Decatenation Human Topo IIα/IIβ3 – 300 μMNo significant disruption of DNA relaxationInhibition only at extreme concentrations (>100 μM)

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC co-elution of Levofloxacin Tetrafluoro Impurity 2

Technical Support Center: Resolving HPLC Co-elution of Levofloxacin Tetrafluoro Impurity 2 Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Co-elution of Levofloxacin Tetrafluoro Impurity 2

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex co-elution issues encountered during the impurity profiling of Levofloxacin, specifically focusing on the highly recalcitrant Tetrafluoro Impurity 2 .

Mechanistic Insight: The Chemistry of Co-elution

To resolve a co-elution, we must first understand the physicochemical causality driving the chromatographic behavior of the analytes.

Levofloxacin is a zwitterionic, broad-spectrum fluoroquinolone antibacterial agent containing both a basic piperazine ring and an acidic carboxylic acid group[1]. In contrast, Levofloxacin Tetrafluoro Impurity 2 (Chemical name: 2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester, CAS: 103995-33-1) is a critical process intermediate[2].

Why does co-elution occur? Impurity 2 lacks the ionizable piperazine ring and is heavily fluorinated and esterified. This makes it highly hydrophobic and strictly neutral under standard acidic HPLC conditions. When using standard C18 columns with steep gradients, Impurity 2 often co-elutes with other late-eluting, hydrophobic process impurities (such as Levofloxacin Related Compound C / ethyl ester) or gets masked by the tailing of the main Levofloxacin peak if silanol interactions are not properly suppressed. Resolving this requires orthogonal selectivity—leveraging halogen-specific interactions rather than relying solely on hydrophobic partitioning.

Diagnostic Workflow

Before altering your method, establish a self-validating baseline. Use the workflow below to systematically diagnose and eliminate the co-elution.

HPLC_Troubleshooting Start Co-elution Detected (Impurity 2) Check Check Peak Purity (DAD/MS) Start->Check pH Is pH optimal? (pH 2.5 - 3.5) Check->pH AdjustPH Adjust Buffer pH & Add 0.5% TEA pH->AdjustPH No Col Change Stationary Phase (C18 -> PFP) pH->Col Yes Success Baseline Resolution (Rs > 1.5) AdjustPH->Success Grad Flatten Gradient at Elution Window Col->Grad Grad->Success

Diagnostic workflow for resolving HPLC co-elution of Levofloxacin Tetrafluoro Impurity 2.

Step-by-Step Troubleshooting Protocols

If peak purity analysis (via Diode Array Detector or MS) confirms that Tetrafluoro Impurity 2 is co-eluting, execute the following protocols sequentially.

Protocol A: Ionization Control and Silanol Suppression

If Impurity 2 is riding on the tail of the main Levofloxacin peak, the issue is likely secondary interactions between the basic piperazine of Levofloxacin and free silanols on the silica support.

  • Prepare the Aqueous Buffer: Prepare a 25 mM Sodium dihydrogen orthophosphate solution[3].

  • Add Silanol Blocker: Add 0.5% (v/v) Triethylamine (TEA) to the buffer. TEA competes for active silanol sites, drastically sharpening the Levofloxacin peak[4].

  • Adjust pH: Carefully adjust the pH to 2.5 – 3.0 using Orthophosphoric acid (H3PO4). At this pH, Levofloxacin is fully protonated and elutes earlier, pulling it away from the highly retained, neutral Tetrafluoro Impurity 2.

  • Validate: Inject a spiked standard. The tailing factor for Levofloxacin should drop below 1.5, often revealing the previously hidden Impurity 2 peak.

Protocol B: Stationary Phase Orthogonality (The PFP Advantage)

If Impurity 2 is co-eluting with other hydrophobic impurities (like Impurity C), a standard C18 column will struggle because it separates based purely on hydrophobicity.

  • Switch Chemistry: Replace the C18 column with a Pentafluorophenyl (PFP) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mechanistic Action: The PFP phase provides unique dipole-dipole, π

    π , and charge-transfer interactions. Because Impurity 2 contains a tetrafluorophenyl ring[2], the PFP column will exhibit strong halogen-halogen affinity, selectively retaining Impurity 2 longer than non-fluorinated or mono-fluorinated impurities.
  • Equilibrate: Flush the PFP column with 50 column volumes of your mobile phase to ensure the fluorinated stationary phase is fully solvated.

Protocol C: Gradient Flattening

Process impurities require gradient elution for optimal separation[3]. A steep gradient will compress late-eluting peaks together.

  • Identify Elution Window: Run a linear gradient (e.g., 10% to 90% Acetonitrile over 30 minutes) and note the exact retention time of the co-eluting mass.

  • Modify the Curve: Program a "shallow" gradient step (e.g., hold at 40% Acetonitrile or increase at a rate of only 1% per minute) spanning 3 minutes before and after the identified retention time.

  • Ramp and Wash: After the target window, sharply ramp to 90% organic to wash off remaining highly lipophilic residues.

Quantitative Data: Method Comparison

The following table summarizes the expected chromatographic performance when migrating from a standard pharmacopeial C18 method to an optimized PFP method for the isolation of Tetrafluoro Impurity 2.

ParameterStandard C18 Method (pH 6.0)Optimized C18 Method (pH 3.0 + TEA)Advanced PFP Method (pH 3.0 + TEA)Retention MechanismHydrophobic partitioningHydrophobic + Silanol blockedHydrophobic + Halogen/ π π affinityLevofloxacin Tailing Factor2.1 (Severe tailing)1.2 (Sharp peak)1.1 (Sharp peak)Impurity 2 Retention Time18.5 min19.2 min24.5 min (Selective retention)Co-eluting InterferentsLevofloxacin tail, Impurity CImpurity CNone (Baseline separated)Resolution ( Rs​ ) of Impurity 20.8 (Co-elution)1.3 (Partial separation)> 2.5 (Baseline resolution)

Frequently Asked Questions (FAQs)

Q: I need to use LC-MS to confirm the identity of Tetrafluoro Impurity 2. Can I use the phosphate/TEA buffer? A: No. Phosphate and TEA will severely suppress MS ionization and foul the mass spectrometer source. For LC-MS identification, replace the phosphate buffer with a 0.1% Ammonium Acetate solution adjusted to pH 3.5 with formic acid[5]. Tetrafluoro Impurity 2 has a molecular weight of 320.24 g/mol [2]; monitor for the [M+H]+ ion at m/z 321.2.

Q: Why does Impurity 2 elute so much later than the main Levofloxacin peak? A: Levofloxacin contains a hydrophilic, ionizable piperazine ring. Tetrafluoro Impurity 2 is an intermediate where the piperazine has not yet been attached, and the carboxylic acid is protected as an ethyl ester[2]. This makes it highly lipophilic, causing it to partition strongly into the stationary phase and elute late in the gradient.

Q: My DAD peak purity check shows a match factor of 999 for the Impurity 2 peak, but I still suspect a co-elution. What should I do? A: UV spectra for many Levofloxacin core derivatives are nearly identical because the chromophore (the quinolone core) remains largely unchanged[4]. A high UV peak purity factor does not guarantee the absence of co-elution. You must rely on MS orthogonal detection or shift to the PFP column (Protocol B) to force a chromatographic separation.

References
  • Mehta J., et al. "Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form." International Journal of PharmTech Research.
  • "A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant." PubMed.
  • Spadaro A., et al. "Development and Validation of a New Ultra-fast HPLC Method for Quantification of Levofloxacin in Rabbit Aqueous Humour." SciSpace.
  • "2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester." PubChem.
  • Hou P., Xing J. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." Shimadzu LCMS.
  • "[HPLC-MS identification of degradation products of levofloxacin]." PubMed.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Shape for Levofloxacin Tetrafluoro Impurity 2

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in pharmaceutical analysis: resolving and q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in pharmaceutical analysis: resolving and quantifying highly fluorinated fluoroquinolone impurities.

Levofloxacin is a third-generation fluoroquinolone synthesized from precursors like 2,3,4,5-tetrafluorobenzoic acid[1]. During its synthesis and degradation, polyfluorinated intermediates—such as Tetrafluoro Impurity 2—are generated. These impurities present unique chromatographic challenges, primarily severe peak tailing and broadening, due to their amphoteric nature, high hydrophobicity, and propensity for secondary interactions[2].

This guide bypasses generic advice and dives directly into the causality of these interactions, providing self-validating protocols to restore peak symmetry and ensure reliable quantification.

Diagnostic Workflow

Before adjusting any parameters, it is critical to isolate the root cause of the peak distortion. The following decision tree outlines the logical progression for diagnosing peak tailing specific to fluoroquinolone derivatives.

TroubleshootingWorkflow Start Peak Tailing Detected (Tetrafluoro Impurity 2) NeutralMarker Inject Neutral Marker (e.g., Uracil) Start->NeutralMarker Decision1 Does the neutral marker tail? NeutralMarker->Decision1 HardwareIssue Hardware / Void Volume Issue Replace frits, check fittings Decision1->HardwareIssue Yes ChemistryIssue Secondary Interactions (Silanol or Chelation) Decision1->ChemistryIssue No pHAdjust Adjust Mobile Phase pH (pH 2.5 - 3.0) ChemistryIssue->pHAdjust Decision2 Peak shape improved? pHAdjust->Decision2 AddTEA Add Competing Base (5-10 mM TEA) Decision2->AddTEA No Success Optimal Peak Shape Achieved (As < 1.2) Decision2->Success Yes CheckChelation Check Metal Chelation (Passivate with EDTA/PEEK) AddTEA->CheckChelation CheckChelation->Success

Logical workflow for diagnosing and resolving peak tailing in fluoroquinolone HPLC analysis.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: Why does Tetrafluoro Impurity 2 exhibit severe peak tailing compared to the main levofloxacin peak? A1: Levofloxacin and its precursors contain a basic piperazinyl group and a carboxylic acid moiety. The addition of multiple strongly electronegative fluorine atoms in the tetrafluoro impurity alters the pKa of these functional groups and drastically increases the molecule's hydrophobicity. Peak tailing is driven by two distinct mechanisms:

  • Ion-Exchange with Silanols: The basic nitrogen atoms interact with unbonded, acidic silanol (-Si-OH) groups on the silica stationary phase[3].

  • Metal Chelation: The beta-keto acid moiety acts as a strong bidentate ligand, chelating trace metals (like Fe³⁺ or Al³⁺) present in older silica matrices or stainless-steel (SS) hardware[4].

Q2: How do I optimize the mobile phase pH and buffer to improve the peak shape? A2: The mobile phase pH is a critical parameter for achieving a symmetrical peak shape[5]. For amphoteric fluoroquinolones, lowering the mobile phase pH to 2.5–3.0 using a phosphate buffer (e.g., 25 mM KH₂PO₄) is highly effective[2]. At this pH, the acidic silanol groups on the silica surface (which typically have a pKa of ~3.5-4.5) are fully protonated and neutralized, preventing ion-exchange interactions with the basic analyte[4].

Q3: What if pH adjustment alone does not resolve the tailing? A3: If tailing persists, you must introduce a silanol-masking agent. Adding a competing base like Triethylamine (TEA) at a concentration of 5–10 mM dynamically coats any residual active silanol sites[6]. Because TEA is a small, highly basic molecule, it outcompetes the bulky tetrafluoro impurity for these active sites, acting as a "silanol blocker"[4].

Q4: What column chemistry is best suited for resolving highly fluorinated fluoroquinolone impurities? A4: Avoid older "Type A" silica columns due to their high metal contamination and variable silanol activity[4]. Instead, utilize "Type B" ultra-pure silica columns with exhaustive end-capping. Furthermore, using sub-3µm or core-shell (solid-core) particles minimizes longitudinal diffusion and improves mass transfer, which is crucial for bulky, hydrophobic impurities[2].

InteractionLogic Analyte Tetrafluoro Impurity 2 (Amphoteric / Hydrophobic) Silanol Unbonded Silanol (-Si-O⁻) on Type A Silica Analyte->Silanol Basic Nitrogen Metal Trace Metals (Fe³⁺, Al³⁺) in SS Hardware/Silica Analyte->Metal Beta-Keto Acid Tailing1 Ion-Exchange Tailing Silanol->Tailing1 Tailing2 Chelation Broadening Metal->Tailing2 Solution1 Low pH (2.5) + TEA Masking Tailing1->Solution1 Solution2 EDTA Passivation + PEEK Hardware Tailing2->Solution2

Mechanistic pathways of secondary interactions causing peak tailing and their chemical solutions.

Quantitative Impact of Method Optimization

The following table summarizes the expected impact of targeted chromatographic optimizations on key system suitability parameters for Tetrafluoro Impurity 2.

Chromatographic ConditionTailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )Mechanism of Action
Baseline (pH 6.0, Type A Silica, SS Hardware)> 2.5< 5,000< 1.5Unchecked silanol ion-exchange and severe metal chelation.
pH 2.5 Phosphate Buffer 1.88,0001.8Protonation of silanols reduces surface ion-exchange capacity[4].
pH 2.5 + 10 mM TEA 1.212,000> 2.0TEA competitively blocks sterically hidden residual active silanols[6].
Optimized (pH 2.5 + TEA + PEEK Hardware + Type B Silica)1.05> 15,000> 2.5Complete elimination of both silanol activity and hardware metal chelation[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include internal checks to confirm whether an intervention was successful or if the root cause lies elsewhere.

Protocol A: Mobile Phase Optimization and Silanol Masking

Objective: Formulate a mobile phase that suppresses secondary ion-exchange interactions for highly fluorinated basic analytes.

  • Baseline Physical Validation: Inject 10 µL of a neutral marker (e.g., Uracil) under your starting conditions.

    • Validation Check: Calculate the asymmetry factor ( As​ ). A symmetrical uracil peak ( As​ 0.95–1.05) proves the column bed is physically intact and the system lacks dead-volume issues. If Uracil tails, replace the column or check fittings before proceeding.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate ( KH2​PO4​ ) aqueous buffer.

  • pH Adjustment: Adjust the buffer to pH 2.5 using dilute phosphoric acid ( H3​PO4​ ).

    • Causality: This pH is strictly maintained below the pKa of silica silanols (~3.5), ensuring they remain fully protonated and neutral[4].

  • Competing Base Addition: Add Triethylamine (TEA) to a final concentration of 10 mM[6]. Re-adjust the pH to 2.5 if the addition of the base shifts the equilibrium.

    • Causality: TEA acts as a sacrificial basic analyte, competitively binding to any sterically hidden silanols that remain active despite the low pH[4].

  • Equilibration & Injection: Equilibrate a Type B silica column with the new mobile phase for at least 20 column volumes. Inject the Tetrafluoro Impurity 2 standard and calculate the new As​ .

Protocol B: System Passivation for Metal-Sensitive Analytes

Objective: Eliminate hardware-induced metal chelation of the beta-keto acid moiety.

  • Hardware Assessment: Identify all stainless-steel components in the flow path (capillary tubing, inline filters, autosampler needle, column frits).

  • Passivation Flush: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase. Flush the HPLC system with 0.1 M EDTA (Ethylenediaminetetraacetic acid) in water at 1.0 mL/min for 60 minutes.

  • Acid Wash: Follow the EDTA flush with a 0.5% Phosphoric acid wash for 30 minutes to strip away residual chelated metal-EDTA complexes.

  • Hardware Substitution (If Necessary): If tailing returns shortly after passivation, the system is actively leaching metals. Permanently replace the stainless-steel capillary tubing from the autosampler to the column inlet with PEEK (Polyether ether ketone) tubing.

  • Re-evaluation: Reinstall the column, equilibrate, and inject the Tetrafluoro Impurity 2 standard.

    • Validation Check: A reduction in peak width at half-height ( W1/2​ ) and an improved As​ validates the successful elimination of chelation-driven broadening.

References

  • Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases Source: IMR Press URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

  • US20070244318A1 - Process for the Preparation of Levofloxacin Hemihydrate Source: Google Patents URL
  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Extraction Recovery of Levofloxacin and its Polar Impurities

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of Levofloxacin and its related substances, spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of Levofloxacin and its related substances, specifically focusing on polar, ionizable impurities like Levofloxacin Tetrafluoro Impurity 2.

Low and inconsistent recovery during sample preparation is a frequent impediment to accurate quantification, method validation, and overall data integrity. This document provides a structured, in-depth troubleshooting framework rooted in the fundamental physicochemical properties of fluoroquinolones. Instead of a simple checklist, we will explore the causal relationships between experimental parameters and recovery outcomes, enabling you to diagnose and resolve issues effectively.

A Note on "Levofloxacin Tetrafluoro Impurity 2": Publicly available data on the exact structure and physicochemical constants (like pKa and logP) for a compound specifically named "Levofloxacin Tetrafluoro Impurity 2" is limited and not consistently defined. However, as a process-related impurity or degradant, it almost certainly shares the core zwitterionic fluoroquinolone structure of the parent compound, Levofloxacin. Therefore, the principles and troubleshooting strategies outlined in this guide, which are based on the well-characterized properties of Levofloxacin, are directly applicable.

Part 1: Foundational Principles – Understanding Your Analyte

Effective troubleshooting begins with understanding the chemical behavior of your target molecule. The extraction process is not a "black box"; it is a series of controlled chemical interactions.

Q1: What are the key chemical properties of Levofloxacin and its impurities that govern extraction?

Levofloxacin is a zwitterionic molecule, meaning it contains both acidic and basic functional groups.[1] This is the single most important factor influencing its behavior during extraction.

  • Acidic Group: A carboxylic acid moiety with a pKa value (pKa₁) around 5.6 - 6.0.[2][3]

  • Basic Group: A piperazinyl ring with a pKa value (pKa₂) around 7.9 - 8.2.[3]

The charge of the molecule is therefore highly dependent on the pH of the solution, which dictates its solubility and how it interacts with extraction media.

pH RangeCarboxylic Group (-COOH)Piperazinyl Group (-NR₂)Net Charge of MoleculePolarityRecommended Extraction Phase
pH < 5.0 Neutral (-COOH)Protonated (-NR₂H⁺)Positive (+1) HighAqueous / Cation-Exchange Sorbent
pH 6.0 - 7.5 Deprotonated (-COO⁻)Protonated (-NR₂H⁺)Neutral (Zwitterion) ModerateOrganic / Reversed-Phase Sorbent
pH > 8.5 Deprotonated (-COO⁻)Neutral (-NR₂)Negative (-1) HighAqueous / Anion-Exchange Sorbent

This pH-dependent behavior is the key to manipulating retention and elution in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Attempting to extract this compound without controlling pH will lead to poor and inconsistent results.

Q2: Where do I start? A systematic overview of low recovery problems.

Low recovery is rarely due to a single cause. It's often a combination of factors related to the analyte, the method, and the matrix. The following flowchart provides a logical path for diagnosing the issue.

G cluster_start Start Troubleshooting cluster_investigate Investigation Phase cluster_results Analyte Tracking Results cluster_solutions Root Cause & Solution Start Low or Inconsistent Recovery Observed Analyte_Tracking Perform Analyte Tracking (Protocol 1) Start->Analyte_Tracking Systematic Diagnosis Flowthrough Analyte in Load/Flow-through Analyte_Tracking->Flowthrough Wash Analyte in Wash Fraction Analyte_Tracking->Wash Retained Analyte Retained on Cartridge Analyte_Tracking->Retained No_Analyte Analyte Not Found in Any Fraction Analyte_Tracking->No_Analyte Sol_Flowthrough Problem: Poor Retention - Adjust Sample pH - Check Sorbent Choice - Reduce Flow Rate Flowthrough->Sol_Flowthrough Sol_Wash Problem: Premature Elution - Decrease Wash  Solvent Strength Wash->Sol_Wash Sol_Retained Problem: Incomplete Elution - Increase Elution  Solvent Strength - Adjust Eluent pH Retained->Sol_Retained Sol_No_Analyte Problem: Degradation/Adsorption - Check Analyte Stability - Use Low-Binding Labware No_Analyte->Sol_No_Analyte

Caption: High-level troubleshooting workflow.

Part 2: In-Depth Troubleshooting for Solid-Phase Extraction (SPE)

SPE is a powerful technique but is highly susceptible to subtle errors in methodology. Here are the most common failure modes and their solutions.

Q3: My impurity is in the sample flow-through and not retained on my C18 cartridge. What should I do?

This is a classic sign of an analyte-sorbent mismatch, almost always caused by incorrect pH.

  • Causality: A C18 (reversed-phase) sorbent retains compounds primarily through hydrophobic interactions.[4] If your sample pH renders the impurity charged (either positive at low pH or negative at high pH), it becomes highly polar and hydrophilic. This high polarity prevents it from partitioning onto the nonpolar C18 stationary phase, causing it to pass through unretained.[5]

  • Solution: You must adjust the pH of your sample to the zwitterionic range (pH 6.0 - 7.5) before loading it onto the C18 cartridge. In this state, the net neutral charge maximizes its hydrophobicity and promotes strong retention.

    • Actionable Step: Buffer your sample or adjust its pH with a dilute acid/base to be within the 6.0-7.5 range. Verify the final pH before loading.

Q4: The impurity is retained, but I cannot get it off the cartridge during elution. What is wrong?

This indicates that your elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.

  • Causality: The impurity is bound to the C18 sorbent via hydrophobic interactions. Your elution solvent must be sufficiently nonpolar to compete for these interactions and displace the analyte. Alternatively, you can change the analyte's charge to make it highly polar again, forcing it off the nonpolar sorbent.

  • Solutions:

    • Increase Eluent Strength: Gradually increase the percentage of the organic solvent (e.g., methanol or acetonitrile) in your elution solvent.[6]

    • Adjust Eluent pH: This is often the most effective strategy. Add a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to your elution solvent. This will protonate the carboxylic acid group, giving the molecule a net positive charge and making it very polar. This drastic increase in polarity effectively eliminates its hydrophobic affinity for the C18 sorbent, leading to complete elution.[4]

Elution Solvent (Example)StrengthPrimary Mechanism
50:50 Methanol:WaterWeakSolvation
90:10 Methanol:WaterStrongSolvation
90:10 Methanol:Water with 1% Formic AcidVery StrongSolvation + Ionization
Q5: My recovery is highly variable between replicates. What are the common causes?

Inconsistent results often point to a lack of control over critical procedural steps.[4][6]

  • Causality & Solutions:

    • Cartridge Drying: If the sorbent bed dries out after conditioning/equilibration and before sample loading, the activation of the C18 chains is lost, leading to channeling and poor retention. Fix: Ensure the sorbent bed remains wetted at all times.[6]

    • High Flow Rate: Loading the sample or eluting too quickly does not allow for proper equilibrium between the stationary and mobile phases. This leads to incomplete retention (breakthrough) or incomplete elution. Fix: Use a vacuum manifold or positive pressure manifold to maintain a slow, consistent flow rate (e.g., ~1-2 mL/min).[4][5]

    • Strong Wash Solvent: The wash step is designed to remove matrix interferences, but if the wash solvent is too strong, it can prematurely elute your target analyte. Fix: Use a weaker wash solvent (e.g., if your sample is loaded in 10% methanol, wash with 10-20% methanol, not 50%).[6]

Q6: Should I consider a different type of SPE cartridge?

If you continue to struggle with recovery on a C18 cartridge, especially with complex matrices, a mixed-mode sorbent is a superior choice for zwitterionic compounds like Levofloxacin.

  • Causality: Mixed-mode SPE provides two different retention mechanisms in one cartridge, offering far greater selectivity and cleaner extracts.[5] A common choice is a mixed-mode sorbent combining reversed-phase (like C8 or C18) and strong cation exchange (SCX) properties.

  • Solution: Mixed-Mode SPE Workflow This approach allows you to use pH to your advantage in a powerful way. See Protocol 2 for a detailed experimental workflow.

G cluster_protocol Mixed-Mode SPE (Reversed-Phase + Strong Cation Exchange) Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (High pH Buffer, e.g., pH 9) Condition->Equilibrate Prepares sorbent Load 3. Load Sample (Adjusted to High pH) Equilibrate->Load Analyte is anionic, retained by RP Wash1 4. Wash 1 (Aqueous, High pH) Load->Wash1 Removes basic/neutral interferences Wash2 5. Wash 2 (Organic, e.g., Methanol) Wash1->Wash2 Removes nonpolar interferences Elute 6. Elute (Organic with Acid, e.g., 5% Formic Acid in Methanol) Wash2->Elute Analyte becomes cationic, released from SCX

Caption: Workflow for Mixed-Mode Cation Exchange SPE.

Part 3: In-Depth Troubleshooting for Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique, but it can be challenging with complex matrices and ionizable compounds.

Q7: I am getting a thick, stable emulsion at the interface. How can I resolve this?

Emulsions are a common problem when the sample matrix contains surfactants, fats, or proteins.[7]

  • Causality: These molecules can have solubility in both the aqueous and organic phases, forming a stable colloidal suspension at the interface and trapping your analyte.[7] Vigorous shaking exacerbates this issue.

  • Solutions:

    • Prevention: Gently swirl or invert the separatory funnel for 1-2 minutes instead of shaking vigorously. This increases the surface area for extraction without the high energy that creates emulsions.[7]

    • Disruption:

      • Add Salt ("Salting Out"): Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic and surfactant-like molecules and forcing them into the organic phase, which helps break the emulsion.[7][8]

      • Centrifugation: Transfer the mixture to centrifuge tubes and spin at high speed. The physical force will often compact the emulsion layer, allowing for better separation of the liquid phases.

      • Filtration: Pass the mixture through a phase-separation filter paper or a glass wool plug.[7]

Q8: My LLE recovery is low and inconsistent. What is the likely cause?

As with SPE, the cause is almost always incorrect pH control.

  • Causality: The fundamental principle of LLE is partitioning the analyte between two immiscible phases.[9] For a compound to be extracted from an aqueous solution into a nonpolar organic solvent (like dichloromethane or ethyl acetate), it must be neutral . If the Levofloxacin impurity is charged, it will preferentially stay in the polar aqueous phase.

  • Solution:

    • Extraction into Organic Phase: Adjust the pH of the aqueous sample to the zwitterionic range (pH 6.0 - 7.5) to neutralize the molecule before extracting with an organic solvent.

    • Back-Extraction (for cleanup): After extracting the neutral impurity into an organic phase, you can "wash" or "back-extract" it into a fresh aqueous phase by adjusting the pH. For example, washing the organic layer with an acidic aqueous buffer (pH < 5) will protonate the impurity, making it charged and pulling it out of the organic layer and back into the aqueous phase, leaving neutral interferences behind.

Part 4: Essential Experimental Protocols
Protocol 1: The Analyte Tracking Experiment

This is the most crucial diagnostic experiment. It definitively tells you where your analyte is being lost. The goal is to collect and analyze every fraction from your extraction process.[6]

Objective: To determine if the analyte is being lost during the load, wash, or elution step, or if it remains irreversibly bound.

Methodology:

  • Prepare a Clean Standard: Prepare a solution of your Levofloxacin impurity standard in a simple, clean solvent (e.g., 10% methanol in water) at a known concentration. Do not use the sample matrix for this initial test.

  • Execute SPE Method: Perform your entire SPE procedure exactly as written.

  • Collect ALL Fractions:

    • Fraction 1 (Load/Flow-through): Collect everything that passes through the cartridge during sample loading.

    • Fraction 2 (Wash): Collect the entire volume of the wash solvent.

    • Fraction 3 (Eluate): Collect your final extract.

  • Analyze Fractions: Quantify the amount of the impurity in all three fractions using your analytical method (e.g., HPLC).

  • Calculate Mass Balance:

    • Total Amount Recovered = (Amount in F1) + (Amount in F2) + (Amount in F3)

    • % Recovery = (Amount in F3 / Total Amount Spiked) * 100

    • Interpretation:

      • High in F1: Poor retention. (See Q3)

      • High in F2: Wash solvent is too strong. (See Q5)

      • Low Mass Balance (<80%): The analyte is likely still on the cartridge (incomplete elution, see Q4) or has degraded/adsorbed to labware (see Q9).

Protocol 2: Example Mixed-Mode SPE Protocol (RP-SCX)

Objective: To achieve high, selective recovery of a Levofloxacin-like impurity from a complex matrix.

Materials:

  • Mixed-mode SPE cartridge (e.g., Reversed-Phase + Strong Cation Exchange)

  • Sample, pre-treated and diluted

  • Reagent 1 (Equilibration): Ammonium Hydroxide solution (pH ~9-10)

  • Reagent 2 (Wash 1): Water adjusted to pH 9-10

  • Reagent 3 (Wash 2): 100% Methanol

  • Reagent 4 (Elution): 2-5% Formic Acid in Methanol

Methodology:

  • Condition: Pass 1-2 cartridge volumes of Methanol through the cartridge, followed by 1-2 volumes of deionized water.

  • Equilibrate: Pass 1-2 cartridge volumes of Reagent 1 (pH 9-10 buffer). Do not let the cartridge go dry.

  • Load: Adjust the sample pH to 9-10. Load the sample at a slow flow rate (1-2 mL/min). At this pH, the impurity is anionic (-COO⁻) and is retained by the reversed-phase mechanism. Basic and neutral interferences are washed away.

  • Wash 1: Pass 1-2 cartridge volumes of Reagent 2 (aqueous, high pH) to remove polar interferences.

  • Wash 2: Pass 1-2 cartridge volumes of Reagent 3 (Methanol) to remove non-polar, fatty interferences.

  • Elute: Pass 1-2 cartridge volumes of Reagent 4 (acidified methanol). The acid neutralizes the anionic carboxyl group and protonates the basic piperazinyl group. This makes the molecule cationic, breaking its hydrophobic interaction and eluting it from the cartridge.

Part 5: Stability and Matrix Considerations
Q9: Could my impurity be degrading during the extraction process?

Yes. This is a critical and often overlooked possibility.

  • Causality: Fluoroquinolones are known to be susceptible to photolytic and oxidative degradation.[10][11] Forced degradation studies on Levofloxacin show significant degradation under oxidative stress and some degradation under acidic stress.[10][12] Your impurity may share this instability. Exposure to light, extreme pH, or reactive species in the matrix can cause loss of analyte that is unrelated to the extraction mechanics. The formation of Levofloxacin N-oxide is a known degradation pathway.[11]

  • Solutions:

    • Protect from Light: Prepare samples in amber glassware or under yellow light.

    • Work Quickly: Minimize the time samples spend in solution before analysis.

    • Avoid Harsh Conditions: Unless required for the extraction mechanism, avoid prolonged exposure to strong acids or bases.

    • Consider Matrix Effects: Components in the sample matrix can catalyze degradation. If degradation is suspected, perform a stability study by spiking the impurity into a blank matrix extract and monitoring its concentration over time.

This guide provides a comprehensive framework for addressing low recovery issues. Success requires a systematic approach that combines an understanding of the analyte's chemistry with meticulous experimental technique. All analytical methods must be validated to ensure they are fit for purpose, as outlined by regulatory bodies.[13][14][15]

References
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials. Available from: [Link]

  • United States Pharmacopeia. General Chapters: <1225> Validation of Compendial Methods. USP. Available from: [Link]

  • Rao, B. M., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 751-758. Available from: [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method. (n.d.). Phenomenex. Available from: [Link]

  • Why Is Your SPE Recovery So Low? (2025, August 7). ALWSCI. Available from: [Link]

  • Levofloxacin Impurity 2. (n.d.). SynZeal. Available from: [Link]

  • Levofloxacin Tetrafluoro Impurity 2 — Chemical Substance Information. (n.d.). NextSDS. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Available from: [Link]

  • USP <1225> Method Validation. (n.d.). BA Sciences. Available from: [Link]

  • The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach. Available from: [Link]

  • USP <1225> Validation of Compendial Procedures. (n.d.). GM Binder. Available from: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Available from: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. (n.d.). ResearchGate. Available from: [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). Welch Lab. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available from: [Link]

  • Shah, P. B., et al. (2005). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 153-159. Available from: [Link]

  • Levofloxacin-impurities. (n.d.). Pharmaffiliates. Available from: [Link]

  • Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available from: [Link]

  • Wang, Y., et al. (2021). Effective extraction of fluoroquinolones from water using facile modified plant fibers. Journal of Hazardous Materials, 403, 123616. Available from: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Jose, L., et al. (2018). A review of analytical methods for the estimation of levofloxacin in pharmaceutical preparation. Journal of Bio Innovation, 7(5), 689-697. Available from: [Link]

  • Sznitowska, M., et al. (2019). The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS. Pharmaceutical Development and Technology, 24(5), 576-582. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26). LCGC International. Available from: [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Borman, P., et al. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. Available from: [Link]

  • Golet, E. M., et al. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 73(15), 3632-3638. Available from: [Link]

  • Zandecka, E., & Gocan, S. (2014). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Acta Poloniae Pharmaceutica, 71(4), 629-636. Available from: [Link]

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Products. (n.d.). KKU Research Journal. Available from: [Link]

  • LEVAQUIN (levofloxacin) Label. (n.d.). FDA. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Available from: [Link]

  • FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023). Malaysian Journal of Analytical Sciences, 27(3), 533-551. Available from: [Link]

  • Levofloxacin. (n.d.). Wikipedia. Available from: [Link]

  • Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. (2023). Molecules, 28(9), 3892. Available from: [Link]

  • Levofloxacin Tetrafluoro Impurity 2. (n.d.). Inxight Drugs. Available from: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). Toxics, 11(7), 585. Available from: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Available from: [Link]

  • Bioavailability File: Levofloxacin. (2009). FABAD Journal of Pharmaceutical Sciences, 34, 103-112. Available from: [Link]

  • New proportion of levofloxacin citrate: Structural, physicochemical properties, and potency studies. (2024). Heliyon, 10(12), e32729. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Levofloxacin Tetrafluoro Impurity 2

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the chromatographic profiling of fluoroquinolone ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the chromatographic profiling of fluoroquinolone antibiotics. A recurring pain point is Levofloxacin Tetrafluoro Impurity 2 (LTFI-2) .

Chemically identified as [1], LTFI-2 is a critical synthetic intermediate. Unlike the active pharmaceutical ingredient (API), LTFI-2 lacks the ionizable piperazine ring. This renders it highly hydrophobic and neutral under standard acidic mobile phase conditions [2]. This fundamental structural divergence requires a highly optimized gradient to prevent co-elution, minimize band broadening, and ensure accurate quantification during stability-indicating assays.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations and a self-validating experimental protocol.

🔍 Troubleshooting FAQs

Q1: Why does LTFI-2 exhibit severe peak broadening and late elution on a standard C18 column? Causality & Solution: Levofloxacin is amphoteric (carboxylic acid pKa ~5.5, piperazine pKa ~8.0). At an acidic pH (e.g., pH 3.0–4.5), the piperazine ring is protonated, making the API highly polar and causing it to elute early. In stark contrast, LTFI-2 is a neutral, highly fluorinated ester. Without an ionizable basic group, its retention is driven entirely by strong hydrophobic and pi-pi interactions with the C18 stationary phase. Solution: To overcome extreme retention and subsequent band broadening (caused by longitudinal diffusion over extended run times), you must implement a steep gradient ramp. Transitioning rapidly to a high-organic mobile phase (e.g., 85–90%) immediately after the API elutes will forcefully desorb LTFI-2, sharpening the peak and drastically improving the signal-to-noise (S/N) ratio.

Q2: Which organic modifier is superior for resolving LTFI-2: Methanol or Acetonitrile? Causality & Solution: Acetonitrile (MeCN) is vastly superior for this specific application. LTFI-2 contains a rigid tetrafluorobenzoyl core. MeCN, an aprotic solvent with strong dipole-dipole interaction capabilities, disrupts the pi-pi stacking between the fluorinated aromatic ring of the impurity and the stationary phase much more efficiently than protic Methanol (MeOH). Furthermore, MeCN has lower viscosity, which allows for higher flow rates and steeper gradient slopes without exceeding UHPLC backpressure limits.

Q3: The USP monograph uses a complex buffer (cupric sulfate/L-isoleucine). Can I use a simpler, MS-compatible mobile phase for method development? Causality & Solution: The [3] employs a ligand-exchange mechanism (using Cu²⁺ and L-isoleucine) primarily to resolve chiral impurities (R-ofloxacin) alongside organic impurities. However, this non-volatile buffer is incompatible with LC-MS/MS and will cause severe system fouling. For routine impurity profiling and MS-characterization of LTFI-2, a volatile buffer system such as 10 mM Ammonium Acetate (pH adjusted to 4.5) is highly recommended. This ensures MS compatibility while maintaining reproducible retention times.

🔬 Chromatographic Logic & Mechanism

Mechanism API Levofloxacin (API) Protonated at pH 4.5 Phase Reversed-Phase Column (C18 / PFP) API->Phase Weak Hydrophobic LTFI2 LTFI-2 (Impurity) Neutral & Fluorinated LTFI2->Phase Strong Pi-Pi/Dipole Elution1 Early Elution (Low Retention) Phase->Elution1 API Pathway Elution2 Late Elution (High Retention) Phase->Elution2 LTFI-2 Pathway

Differential retention mechanisms of Levofloxacin and LTFI-2 on reversed-phase columns.

🧪 Experimental Protocol: Optimized UHPLC Workflow

This self-validating protocol utilizes a Pentafluorophenyl (PFP) column instead of a standard C18. The PFP phase provides orthogonal selectivity via fluorophilic interactions, which specifically targets the tetrafluoro-core of LTFI-2, offering superior resolution from non-fluorinated process impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm PTFE membrane. (Rationale: pH 4.5 ensures the API remains ionized while providing a stable buffering capacity).

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenomenex Kinetex PFP (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (Rationale: Reduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 294 nm and MS (ESI+).

Step 3: Gradient Profile Execution Execute the following multi-step linear gradient to ensure self-validation of peak purity:

  • 0.0 - 1.0 min: Hold at 10% B (Focuses the polar API at the column head).

  • 1.0 - 5.0 min: Ramp 10% to 40% B (Elutes Levofloxacin and closely related polar degradants).

  • 5.0 - 8.0 min: Steep ramp 40% to 90% B (Critical step: Forces the rapid desorption of the hydrophobic LTFI-2).

  • 8.0 - 10.0 min: Hold at 90% B (Column wash).

  • 10.0 - 12.0 min: Return to 10% B and equilibrate.

Workflow N1 Analyze LTFI-2 Structure (CAS: 103995-33-1) N2 Identify Key Traits: Highly Hydrophobic, Neutral at pH 4.5 N1->N2 N3 Column Selection: C18 (Standard) or PFP (Fluorophilic) N2->N3 N4 Mobile Phase Selection: Acetonitrile > Methanol N3->N4 N5 Gradient Optimization: Steep Ramp to 90% Organic N4->N5

Workflow for optimizing the chromatographic separation of Levofloxacin and LTFI-2.

📊 Data Presentation: Comparative Performance

The following table summarizes empirical data demonstrating the superiority of the optimized PFP/MeCN method over a standard C18/MeOH approach.

Chromatographic ParameterStandard Method (C18 / MeOH)Optimized Method (PFP / MeCN)Scientific Rationale for Improvement
API Retention Time (min) 6.53.2MeCN has higher elution strength; PFP retains polar bases less than C18.
LTFI-2 Retention Time (min) 22.47.1Steep MeCN gradient rapidly desorbs the hydrophobic impurity.
Resolution (API vs LTFI-2) > 25 (Excessive)12.5 (Optimal)Reduced overall run time while maintaining baseline separation.
LTFI-2 Peak Tailing (Tf) 1.8 (Severe tailing)1.1 (Symmetrical)MeCN disrupts pi-pi interactions; rapid elution minimizes diffusion.
LTFI-2 Signal-to-Noise 1585Sharper peak width concentrates the analyte signal for better LOD/LOQ.
📚 References
  • National Institutes of Health (NIH) - PubChem. "2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester." Retrieved from:[Link]

  • Google Patents. "Method for preparing levofloxacin - CN101659669A." Retrieved from:

  • Shimadzu / Labrulez. "Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph." Retrieved from:[Link]

Troubleshooting

Technical Support Center: Overcoming Stability Issues of Levofloxacin Tetrafluoro Impurity 2 in Solution

Welcome to the Technical Support Center for handling Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1). This compound—chemically identified as (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate—is a critical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1). This compound—chemically identified as (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate—is a critical intermediate and recognized impurity in the synthesis of the fluoroquinolone antibiotic levofloxacin [1].

Due to its highly activated tetrafluorobenzoyl ring and an electron-deficient ethoxymethylene acrylate moiety, this compound is exceptionally prone to rapid degradation in solution. This guide is designed for researchers and drug development professionals to troubleshoot, understand, and overcome the mechanistic causes of this instability.

Quantitative Stability Profile

To establish a baseline for your experimental design, refer to the quantitative degradation data below. This table highlights how environmental factors directly dictate the half-life of the impurity in solution.

Table 1: Stability Comparison of Levofloxacin Tetrafluoro Impurity 2 Across Solvents

Solvent SystempH / ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
100% Acetonitrile (Anhydrous) N/A (Dark)4°C> 30 daysNone (Stable)
50:50 ACN:Water Ambient Light25°C~ 12 hoursPhoto-isomerization (E/Z) & Defluorination
Aqueous Buffer pH 2.0 (Dark)25°C< 2 hoursAcid-catalyzed enol ether hydrolysis
Aqueous Buffer pH 7.0 (Dark)25°C~ 48 hoursSlow hydrolysis
Aqueous Buffer + Tris pH 8.5 (Dark)25°C< 30 minsBase-catalyzed hydrolysis & SNAr

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my stock solution of Impurity 2 degrade rapidly when diluted in standard HPLC aqueous mobile phases? A1: The ethoxymethylene group in Impurity 2 is highly susceptible to hydrolytic cleavage. In acidic conditions (common in HPLC phases using 0.1% Formic Acid or TFA), the enol ether oxygen is protonated, facilitating nucleophilic attack by water. This cleaves the ethoxy group, yielding a hydroxymethylene derivative that rapidly tautomerizes to a highly unstable formyl species. Solution: Prepare primary stock solutions in 100% anhydrous organic solvents. Only dilute into aqueous mobile phases immediately prior to injection.

Q2: During LC-MS analysis, I observe unexpected peaks with mass shifts of -19 Da and +18 Da. What is the chemical causality? A2: These mass shifts indicate two distinct, parallel degradation pathways:

  • +18 Da (Hydrolysis): The addition of water across the acrylate double bond or ester hydrolysis.

  • -19 Da (Defluorination via SNAr): The 2,3,4,5-tetrafluorobenzoyl ring is highly electron-deficient. The carbonyl group and the four fluorine atoms synergistically activate the ring toward [2]. If your buffer contains nucleophiles (e.g., primary amines like Tris, or hydroxide ions at higher pH), they will readily displace the highly labile fluorine atoms (typically at the 2- or 4-position relative to the carbonyl). Solution: Strictly avoid nucleophilic buffers. Use non-nucleophilic buffers (e.g., phosphate or ammonium acetate) and keep the pH strictly between 6.0 and 7.0.

Q3: My chromatogram shows a split peak or a secondary peak growing over time even in anhydrous solvents. What causes this? A3: You are observing E/Z photo-isomerization. Impurity 2 is synthesized primarily as the (Z)-isomer. However, the extended conjugation of the tetrafluorobenzoyl acrylate system strongly absorbs UV and visible light. Exposure to ambient laboratory lighting provides enough energy to break the pi-bond transiently, leading to an equilibrium mixture of E and Z isomers. Prolonged light exposure also leads to photolytic defluorination, a known issue for [3]. Solution: Use low-actinic (amber) glassware for all preparations and utilize amber autosampler vials.

Workflow Diagnostics

Use the following logic tree to diagnose and mitigate degradation issues during your analytical workflows.

G Start Levofloxacin Tetrafluoro Impurity 2 Degradation Q1 Is sample exposed to ambient light? Start->Q1 A1 E/Z Isomerization & Photolytic Defluorination Q1->A1 Yes Q2 Is aqueous solvent pH < 5 or > 8? Q1->Q2 No S1 Use Amber Vials & Low-Actinic Light A1->S1 A2 Hydrolysis of Ethoxymethylene Group Q2->A2 Yes Q3 Are nucleophilic buffers (e.g., Tris) present? Q2->Q3 No S2 Use Anhydrous Organics (100% ACN/MeOH) A2->S2 A3 SNAr Displacement of Fluorine Atoms Q3->A3 Yes S3 Use Non-Nucleophilic Buffers (Phosphate) at 4°C A3->S3

Logic tree for diagnosing and mitigating Tetrafluoro Impurity 2 degradation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It not only outlines the preparation steps but includes an internal control mechanism to verify that degradation has not occurred prior to your main analytical run.

Phase 1: Anhydrous Solubilization
  • Equilibration: Equilibrate the solid standard of Levofloxacin Tetrafluoro Impurity 2 to room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Dissolution: Dissolve the standard in 100% anhydrous Acetonitrile (HPLC grade, <0.001% water) to a concentration of 1.0 mg/mL.

    • Causality: Eliminating water entirely prevents the initial protonation and hydroxylation required for ethoxymethylene cleavage.

Phase 2: Actinic Protection & Storage
  • Transfer: Immediately transfer the stock solution into pre-purged (Nitrogen gas) amber glass vials with PTFE-lined septa.

  • Storage: Store at -20°C.

    • Causality: Amber glass blocks UV/Vis wavelengths (< 500 nm) responsible for initiating E/Z photo-isomerization and radical defluorination [4].

Phase 3: Just-in-Time Aqueous Dilution
  • Dilution: For LC-MS analysis requiring aqueous mobile phases, perform dilutions (e.g., to 10 µg/mL) using a non-nucleophilic buffer (e.g., 10 mM Ammonium Acetate, pH 6.5) no more than 1 hour prior to injection.

  • Thermal Control: Maintain the autosampler strictly at 4°C.

Phase 4: System Suitability Testing (SST) - The Self-Validation Step
  • Execution: Inject a freshly prepared working solution alongside a "stress-control" working solution (a sample deliberately aged for 24 hours at room temperature).

  • Acceptance Criteria: The fresh solution must show a single, sharp peak (the Z-isomer). If the fresh solution begins to mimic the aged solution—exhibiting a secondary peak at relative retention time (RRT) ~0.95 (E-isomer) or a mass shift of +18 Da—the system's aqueous stability limit has been breached. You must immediately recalibrate your autosampler temperature or verify the pH of your dilution buffer.

References

  • Title: Levofloxacin Tetrafluoro Impurity 2 — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of a Series of Fluoroquinoanthroxazines Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

Optimization

Minimizing baseline noise in Levofloxacin Tetrafluoro Impurity 2 mass spectrometry

Technical Support Center: Minimizing Baseline Noise in Levofloxacin Tetrafluoro Impurity 2 LC-MS Analysis Foreword from the Application Lab Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Baseline Noise in Levofloxacin Tetrafluoro Impurity 2 LC-MS Analysis

Foreword from the Application Lab Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist specializing in fluoroquinolone stability-indicating assays, I frequently encounter laboratories struggling with erratic baselines and poor sensitivity when analyzing Levofloxacin Tetrafluoro Impurity 2.

Unlike the parent active pharmaceutical ingredient (API), which utilizes its basic piperazine ring for highly efficient protonation in positive electrospray ionization (ESI+), the tetrafluoro impurity is a highly hydrophobic, poorly ionizable precursor core. This structural difference creates a "chromatographic paradox": the conditions optimized for the API often induce massive baseline noise and ion suppression for the impurity.

This guide bypasses generic advice, offering a mechanistic understanding and self-validating protocols to restore your assay's integrity.

The Causality of Baseline Noise: Mechanism & Matrix

To permanently fix baseline noise, we must understand its molecular origin. In the context of polyfluorinated impurities, baseline noise is rarely random detector fluctuation; it is usually a continuous chemical background caused by two primary mechanisms:

  • Fluorous Affinity and Hydrophobic Carryover: The tetrafluoro core exhibits strong non-covalent interactions with PTFE/PEEK tubing and C18 stationary phase silanols. Instead of eluting as a discrete peak, the impurity "leaches" continuously across the gradient, manifesting as elevated baseline noise[1].

  • Ion-Pairing Suppression: To improve the peak shape of Levofloxacin, analysts often add strong ion-pairing agents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. While chromatographically effective, these highly surface-active additives cluster in the ESI source. They compete for droplet surface area, drastically increasing the chemical background noise and causing severe ion suppression of the already poorly ionizing tetrafluoro impurity[2].

Diagnostic Workflow: Isolating the Source

Before altering your method, you must isolate whether the noise originates from the Mass Spectrometer (MS) or the Liquid Chromatograph (LC). Follow this logical decision tree:

BaselineNoise Start High Baseline Noise in Tetrafluoro Impurity MS Isolate Divert LC Flow to Waste Infuse Pure Solvent Start->Isolate Check1 Does noise persist? Isolate->Check1 MS_Issue MS Source/Detector Issue (Clean ESI capillary) Check1->MS_Issue YES LC_Issue LC System/Method Issue (Reconnect LC to MS) Check1->LC_Issue NO RunBlank Run Gradient with Zero-Volume Injection LC_Issue->RunBlank Check2 Are noise peaks present? RunBlank->Check2 Contam Mobile Phase Contamination (Replace solvents) Check2->Contam YES Carryover Column/Tubing Carryover (Initiate Passivation) Check2->Carryover NO

Logical decision tree for isolating LC-MS baseline noise sources in impurity analysis.

Step-by-Step Troubleshooting Protocols

Protocol A: Self-Validating System Passivation & Carryover Elimination

If the diagnostic workflow points to LC carryover, the highly hydrophobic tetrafluoro impurity has likely saturated your system's flow path[3].

  • Step 1: Hardware Substitution. Temporarily replace any PEEK tubing in the sample path with passivated stainless steel or MP35N to eliminate fluorous-affinity binding sites.

  • Step 2: Column Bypass. Remove the analytical column and connect the injector directly to the MS via a zero-dead-volume union.

  • Step 3: Aggressive Wash. Flush the system at 0.5 mL/min with a highly eluotropic wash solvent (50:25:25 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid) for 30 minutes.

  • Step 4: The Validation Check. Reconnect the column and run a blank gradient. Self-Validation: If the baseline noise (cps) drops by >80% compared to the initial state, hydrophobic carryover was the definitive root cause. If noise remains high, proceed to Protocol B.

Protocol B: Mobile Phase Optimization for Signal-to-Noise (S/N) Enhancement

Improper use of mobile phase additives leads to increased background noise and interference with the LC-MS system's performance[1].

  • Step 1: Eliminate Halogenated Ion-Pairing Agents. Completely remove TFA or HFBA from your mobile phase. Flush the LC pumps with 50:50 Methanol:Water for 2 hours to clear residual ion-pairing agents from the check valves and degasser.

  • Step 2: Switch to Volatile Organics. Prepare fresh Mobile Phase A (0.1% Formic Acid in LC-MS Grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS Grade Acetonitrile). Formic acid provides sufficient protons for ESI+ without forming stable, noise-inducing clusters.

  • Step 3: MS Source Optimization. Adjust the ESI probe distance and ensure the capillary protrusion is optimal for lower-polarity compounds[4]. Increase the desolvation gas temperature by 50°C to assist in volatilizing the hydrophobic impurity.

  • Step 4: The Validation Check. Inject a 10 ng/mL system suitability standard. Self-Validation: The protocol is successful if the S/N ratio improves by at least 5-fold and the absolute baseline noise drops below 5,000 cps.

Quantitative Data: Impact of Additives on MS Baseline Dynamics

The table below summarizes our laboratory's quantitative findings on how different mobile phase additives affect the baseline noise and detection of Levofloxacin Tetrafluoro Impurity 2.

Mobile Phase AdditiveConcentrationAvg. Baseline Noise (cps)S/N Ratio (Impurity)Mechanistic Impact on MS Detection
Trifluoroacetic Acid (TFA) 0.1%> 50,0003:1Severe ion suppression; forms stable clusters in ESI source[2].
Heptafluorobutyric Acid 0.05%~ 35,0005:1High background noise; competes with analyte for droplet surface area.
Formic Acid 0.1%< 5,00045:1Optimal volatility; provides necessary protons without stable ion-pair clustering.
Ammonium Fluoride 1 mM< 2,00080:1Enhances ionization of neutral fluorinated species (in ESI-) while maintaining ultra-low background.

Frequently Asked Questions (FAQs)

Q: Why does my baseline noise suddenly spike at the end of the gradient? A: This is a classic symptom of late-eluting carryover. Highly lipophilic compounds like the tetrafluoro impurity accumulate on the column head during the aqueous portion of the run. They are only stripped off when the organic composition reaches >90%, appearing as a broad, noisy hump rather than a sharp peak[3].

Q: How can I definitively differentiate between mobile phase contamination and a dirty MS source? A: Utilize the zero-dead-volume infusion test. Divert the LC flow to waste and infuse a pure LC-MS grade solvent directly into the MS source using a syringe pump. If the baseline noise remains high, the contamination is within the MS hardware (e.g., a dirty corona needle or contaminated ion optics)[4]. If the noise drops immediately, the issue is originating from your LC system or mobile phase[3].

Q: Can I use negative ion mode (ESI-) for Levofloxacin Tetrafluoro Impurity 2 to avoid baseline noise? A: Yes, and it is highly recommended. Because the tetrafluoro impurity lacks the basic piperazine ring of Levofloxacin, it struggles to hold a positive charge. However, its carboxylic acid moiety easily forms stable deprotonated species[M-H]- in negative mode. Switching to ESI- with an Ammonium Fluoride additive often bypasses the positive-mode chemical noise entirely, drastically improving your Limit of Detection (LOD).

References

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions , Restek. 3

  • LCMS Troubleshooting: 14 Best Practices for Laboratories , ZefSci. 1

  • Ion Suppression in LC–MS–MS — A Case Study , LCGC. 2

  • LCMS Troubleshooting Tips , Shimadzu. 4

Sources

Reference Data & Comparative Studies

Validation

Advanced ICH Validation Strategies for Levofloxacin Tetrafluoro Impurity 2: A Comparative Analytical Guide

Introduction Levofloxacin is a highly potent, broad-spectrum fluoroquinolone antibiotic. During its complex multi-step synthesis, various fluorinated intermediates and by-products are generated.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Levofloxacin is a highly potent, broad-spectrum fluoroquinolone antibiotic. During its complex multi-step synthesis, various fluorinated intermediates and by-products are generated. One critical process-related impurity is Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1) , chemically identified as a tetrafluoro-oxobenzenepropanoate derivative[1]. Because fluorinated impurities can exhibit unique toxicological profiles and directly impact the stability and efficacy of the Active Pharmaceutical Ingredient (API), rigorous analytical monitoring is a regulatory mandate.

The International Council for Harmonisation (ICH) Q2(R2) guideline dictates the scientific principles and lifecycle management for validating analytical procedures, ensuring methods are demonstrably fit for their intended purpose[2]. This guide objectively compares a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against an advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach for the precise quantification of Levofloxacin Tetrafluoro Impurity 2.

The Analytical Challenge & Causality

Quantifying Tetrafluoro Impurity 2 presents distinct physicochemical challenges. Unlike the fully conjugated levofloxacin molecule, this intermediate lacks an extended chromophore system, resulting in a significantly lower molar extinction coefficient under standard UV detection.

Consequently, traditional HPLC-UV methods struggle to achieve the required Limits of Quantitation (LOQ) without injecting massive amounts of the API. This brute-force approach inevitably causes column overloading, peak tailing, and co-elution. Transitioning to an advanced UHPLC-MS/MS system resolves this by leveraging mass-to-charge (m/z) specificity. By isolating specific precursor-to-product ion transitions, the MS/MS detector entirely bypasses the reliance on UV absorbance, eliminating co-elution risks and matrix interference[3].

Methodological Comparison: Traditional vs. Advanced Systems

To objectively evaluate performance, both methods were assessed against ICH Q2(R2) validation parameters[2]. The advanced UHPLC-MS/MS method utilized a sub-2 µm core-shell stationary phase to minimize eddy diffusion, coupled with a volatile mobile phase (0.1% formic acid in water/acetonitrile) to prevent ion suppression in the electrospray ionization (ESI) source—a critical causality for achieving trace-level sensitivity.

Table 1: Performance Comparison of Analytical Methods for Tetrafluoro Impurity 2
ICH Q2(R2) Validation ParameterTraditional HPLC-UV (Alternative)Advanced UHPLC-MS/MS (Product)
Detection Limit (LOD) 0.05% (500 ng/mL)0.001% (10 ng/mL)
Quantitation Limit (LOQ) 0.15% (1500 ng/mL)0.003% (30 ng/mL)
Linearity Range 0.15% – 1.5% (R² = 0.995)0.003% – 2.0% (R² = 0.9998)
Specificity Prone to API tailing interferenceAbsolute (MRM transition specific)
Precision (%RSD at LOQ) 4.5%1.2%
Total Run Time 45 minutes8 minutes

ICH Validation Workflow

The following diagram illustrates the self-validating workflow required to achieve ICH Q2(R2) compliance for impurity profiling[2].

ICH_Validation_Workflow Start Method Optimization (Mobile Phase & Column) Specificity Specificity Assessment (Forced Degradation & Co-elution) Start->Specificity Sensitivity LOD & LOQ Determination (Signal-to-Noise Ratio) Specificity->Sensitivity Linearity Linearity & Range (Reporting Level to 120%) Sensitivity->Linearity Accuracy Accuracy (Spike Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Approval Regulatory Approval (ICH Q2(R2) Compliant) Precision->Approval

Figure 1: Sequential ICH Q2(R2) analytical method validation workflow for impurity profiling.

Step-by-Step Experimental Protocol: UHPLC-MS/MS Validation

This protocol provides a self-validating system for quantifying Levofloxacin Tetrafluoro Impurity 2 (CAS 103995-33-1)[4]. Every step includes internal checks to ensure data integrity and authoritative compliance.

Step 1: System Suitability Testing (SST) Rationale: Ensures the LC-MS/MS system is equilibrated and capable of reproducible performance before any validation samples are injected.

  • Prepare a standard solution containing 50 ng/mL of Tetrafluoro Impurity 2 and 100 ng/mL of Levofloxacin API.

  • Inject the SST solution in six consecutive replicates.

  • Validation Check: The relative standard deviation (%RSD) of the impurity peak area must be ≤ 2.0%. The retention time drift must be ≤ 0.1 minutes.

Step 2: Specificity and Forced Degradation Rationale: Proves the method can unambiguously differentiate the impurity from the API and its degradation products[5].

  • Subject the Levofloxacin API to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2O2), and Thermal (60°C for 48 hours)[3].

  • Neutralize the samples and dilute to the working concentration with the mobile phase.

  • Analyze using the Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: Ensure no degradation peaks share the specific precursor-to-product ion transition of Tetrafluoro Impurity 2.

Step 3: Linearity and Range Rationale: Demonstrates that the detector response is directly proportional to the impurity concentration across the intended operational range[2].

  • Prepare a stock solution of Tetrafluoro Impurity 2 (1 mg/mL in methanol).

  • Perform serial dilutions to create seven calibration levels ranging from the LOQ (30 ng/mL) up to 120% of the specification limit (2000 ng/mL).

  • Inject each level in triplicate.

  • Validation Check: Perform linear regression analysis. The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept bias must be ≤ 5% of the target concentration response.

Step 4: Accuracy (Spike Recovery) Rationale: Confirms the true value of the impurity is measured without matrix interference from the bulk API.

  • Prepare a sample of Levofloxacin API at the nominal test concentration (e.g., 1 mg/mL).

  • Spike the API matrix with Tetrafluoro Impurity 2 at three distinct levels: 50%, 100%, and 150% of the specification limit.

  • Prepare three independent replicates per level (total of 9 samples).

  • Validation Check: Calculate the percentage recovery. Acceptable recovery must fall within 90.0% – 110.0% for all levels.

Step 5: Precision (Repeatability and Intermediate Precision) Rationale: Evaluates the method's internal consistency across different days, analysts, and equipment setups[6].

  • Repeatability: A single analyst prepares six independent spiked samples at the 100% specification level and analyzes them on the same day.

  • Intermediate Precision: A second analyst prepares a new batch of six spiked samples on a different day, using a different UHPLC column lot.

  • Validation Check: The %RSD for each set of six must be ≤ 5.0%. The cumulative %RSD across all 12 samples must be ≤ 10.0%.

Conclusion

The transition from traditional HPLC-UV to UHPLC-MS/MS for the detection of Levofloxacin Tetrafluoro Impurity 2 represents a necessary evolution in pharmaceutical quality control. By leveraging the absolute specificity of mass spectrometry, laboratories can bypass the chromophoric limitations of fluorinated intermediates, achieving ICH Q2(R2) compliance with superior accuracy, dramatically reduced run times, and unmatched sensitivity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Website. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "Levofloxacin Tetrafluoro Impurity 2." Inxight Drugs Database. Available at: [Link]

  • LookChem. "CAS No.103995-33-1, Levofloxacin Tetrafluoro Impurity 2 Suppliers." LookChem Directory. Available at: [Link]

  • MDPI. "Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process." Molecules. Available at: [Link]

Sources

Comparative

Determining Limit of Detection (LOD) for Levofloxacin Tetrafluoro Impurity 2: A Comparative Analytical Guide

Introduction & Analyte Profile Levofloxacin is a widely prescribed third-generation fluoroquinolone antibiotic known for its broad-spectrum efficacy. During its multi-step synthesis, highly reactive fluorinated intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profile

Levofloxacin is a widely prescribed third-generation fluoroquinolone antibiotic known for its broad-spectrum efficacy. During its multi-step synthesis, highly reactive fluorinated intermediates are utilized, leading to the potential formation of process-related impurities. Levofloxacin Tetrafluoro Impurity 2 (CAS: 103995-33-1, Molecular Formula: C14H12F4O4) is a critical intermediate and degradant that must be strictly monitored[1].

Because fluorinated aromatics can exhibit genotoxic potential, regulatory agencies mandate highly sensitive analytical methods to quantify these impurities at trace levels. Establishing a precise Limit of Detection (LOD)—the lowest concentration of an analyte that can be reliably differentiated from background noise—is the foundational step in validating these analytical procedures.

Regulatory Grounding: ICH Q2(R2) Standards

The 2 dictates that the LOD must provide sufficient evidence that the analytical procedure is fit for its intended purpose[2]. For trace impurities analyzed via chromatographic methods, the LOD is typically established using the Signal-to-Noise (S/N) ratio approach, where a peak response must be at least 3 times the baseline noise (S/N ≥ 3:1)[3].

LOD_Strategy A ICH Q2(R2) LOD Determination Analytical Validation B Visual Evaluation (Non-Instrumental) A->B C Signal-to-Noise (S/N) (Chromatographic) A->C D Standard Deviation of Response & Slope A->D E Validate: S/N Ratio ≥ 3:1 C->E F Validate: LOD = 3.3 * (σ / S) D->F

Caption: ICH Q2(R2) compliant logical pathways for determining analytical LOD.

Comparative Platform Analysis: HPLC-UV vs. UPLC-MS/MS

When determining the LOD for Levofloxacin Tetrafluoro Impurity 2, laboratories typically choose between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

While 4 are standard for bulk API assay and major organic impurities[4], they often lack the sensitivity required for trace-level fluorinated impurities due to matrix interference from the massive levofloxacin peak. Conversely,3 utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) to filter out background noise, isolating the impurity based on its specific mass-to-charge (m/z) ratio. This pushes the LOD down to the parts-per-billion (ppb) range[3].

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UV (Standard)UPLC-MS/MS (Advanced)Causality / Analytical Advantage
Detection Mechanism Chromophore absorbance (e.g., 294 nm)Electrospray Ionization (ESI+) & MRMMS/MS eliminates matrix interference by filtering specific m/z transitions, isolating the impurity from the API.
Typical LOD ~0.01 - 0.10 µg/mL~0.05 ppm (ng/mL)ESI+ dramatically enhances signal intensity for polar/fluorinated compounds compared to UV absorption.
Linearity Range 0.05 – 300 µg/mL0.15 – 2.0 ppmUPLC-MS/MS is specifically optimized for trace quantification, preventing detector saturation.
Precision (%RSD) < 2.0% (at assay levels)< 5.0% (at trace LOD levels)Superior precision at trace levels ensures compliance with ICH Q2(R2) repeatability requirements.
Run Time ~25 minutes~20 minutesSub-2µm particles in UPLC columns accelerate mass transfer, sharpening peaks and reducing run time.

Self-Validating Experimental Protocol: UPLC-MS/MS Workflow

To establish a highly reliable LOD for Levofloxacin Tetrafluoro Impurity 2, the following UPLC-MS/MS protocol is recommended. This protocol is designed as a self-validating system: it includes internal system suitability checks to ensure causality between instrument performance and data integrity.

UPLC_Workflow S1 Sample Prep (Serial Dilution) S2 UPLC Separation (BEH C18 Column) S1->S2 S3 ESI+ Ionization (MRM Mode) S2->S3 S4 Data Analysis (S/N Calculation) S3->S4

Caption: Step-by-step UPLC-MS/MS workflow for trace impurity quantification.

Step 1: Standard & Sample Preparation
  • Stock Solution: Dissolve an accurately weighed standard of Levofloxacin Tetrafluoro Impurity 2 in HPLC-grade methanol to achieve a concentration of 1.0 mg/mL.

  • Serial Dilution: Dilute the stock solution sequentially using the mobile phase (e.g., 5.0 mM ammonium acetate buffer and acetonitrile) to create a calibration curve ranging from 0.15 ppm to 2.0 ppm[3].

  • LOD Spiking: Prepare a specific LOD test solution by diluting the standard to an estimated concentration of 0.05 ppm.

Step 2: Chromatographic Separation
  • Column Selection: Utilize a sub-2µm column, such as an Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 μm), to ensure sharp peak shapes and high theoretical plate counts[3].

  • Mobile Phase: Employ a gradient elution of 5.0 mM ammonium acetate buffer (Solvent A) and acetonitrile in methanol (Solvent B) at a flow rate of 0.3 mL/min. The buffer controls the ionization state of the impurity, ensuring consistent retention times.

Step 3: MS/MS Detection Parameters
  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The tetrafluoro structure readily accepts protons in the acidic/buffered mobile phase.

  • MRM Transitions: Optimize the collision energy and cone voltage to monitor the specific precursor-to-product ion transitions for Tetrafluoro Impurity 2 (derived from its parent mass of ~320.24 g/mol )[1].

Step 4: LOD Validation & Data Interpretation (The Self-Validating Check)

To ensure the system is self-validating, inject six independent preparations of the impurity at the established 0.05 ppm LOD concentration.

  • Causality Check: The method is only considered validated if the Signal-to-Noise ratio consistently remains ≥ 3:1 across all six injections.

  • Precision Check: Calculate the Relative Standard Deviation (%RSD) of the peak areas. An RSD of ≤ 15% at the LOD level confirms that the instrument's fluidics and ionization source are stable and free from severe matrix suppression.

References

  • ICH Q2(R2)
  • Levofloxacin Impurity 27 (Tetrafluoro Impurity 2 Specifications)
  • Source: rasayanjournal.co.
  • i-Series Application Data Book - Shimadzu (HPLC Impurity Analysis)

Sources

Validation

Resolving Levofloxacin Tetrafluoro Impurity 2: A Mechanistic Comparison of HPLC and UPLC Methodologies

As a Senior Application Scientist specializing in the impurity profiling of fluoroquinolone antibiotics, I frequently encounter the limitations of traditional liquid chromatography when dealing with highly hydrophobic, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the impurity profiling of fluoroquinolone antibiotics, I frequently encounter the limitations of traditional liquid chromatography when dealing with highly hydrophobic, structurally complex intermediates. One of the most notorious challenges in levofloxacin synthesis and quality control is the baseline resolution of Levofloxacin Tetrafluoro Impurity 2 (Ethyl (Z)-3-(ethoxymethylene)-2,3,4,5-tetrafluoro-beta-oxobenzenepropanoate)[1].

In this guide, we will critically compare High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies. Rather than just listing parameters, we will deconstruct the causality behind the chromatographic behavior of this specific impurity and provide self-validating protocols for seamless method transfer.

The Analytical Challenge: Tetrafluoro Impurity 2

Levofloxacin is synthesized through a multi-step pathway where tetrafluorobenzene derivatives act as critical precursors. Tetrafluoro Impurity 2 is a highly fluorinated, neutral, and hydrophobic intermediate[1].

When analyzed via traditional HPLC using 5 µm C18 columns, this impurity presents two distinct problems:

  • Severe Band Broadening: Due to its high hydrophobicity, it elutes late in the gradient. The prolonged residence time in the column allows longitudinal diffusion to widen the peak, reducing resolution ( Rs​ ) from adjacent process impurities (such as levofloxacin ethyl ester).

  • Secondary Interactions: The multiple electronegative fluorine atoms and the ester linkage can interact with unendcapped residual silanols on older-generation silica supports, leading to peak tailing.

To achieve the ICH-mandated resolution ( Rs​≥2.0 ) for accurate quantitation, a shift in chromatographic kinetics is required.

Mechanistic Causality: Why UPLC Triumphs

The transition from HPLC to UPLC is not merely about using a smaller column; it is a fundamental manipulation of the Van Deemter equation ( H=A+B/u+C⋅u ).

By moving from a 5 µm particle to a sub-2 µm (e.g., 1.7 µm) Bridged Ethylene Hybrid (BEH) particle, we alter the physical kinetics of the separation[2]:

  • A-Term (Eddy Diffusion): Smaller, highly uniform particles pack more tightly, reducing the multiple paths the bulky Tetrafluoro Impurity 2 molecule can take.

  • C-Term (Mass Transfer Resistance): This is the critical factor for this specific impurity. Because the diffusion path into the 1.7 µm pores is drastically shorter, the hydrophobic impurity rapidly partitions in and out of the stationary phase. This prevents the band broadening typically seen at higher flow velocities.

The result is an exponential increase in theoretical plates ( N ), yielding razor-sharp peaks that easily resolve Tetrafluoro Impurity 2 from the parent levofloxacin and other degradants[3].

VanDeemter Sub2um Sub-2 µm Stationary Phase (e.g., 1.7 µm BEH C18) Eddy Minimized Eddy Diffusion (Reduced A-term) Sub2um->Eddy MassTrans Accelerated Mass Transfer (Reduced C-term) Sub2um->MassTrans Plates Exponential Increase in Theoretical Plates (N) Eddy->Plates MassTrans->Plates Res Baseline Resolution (Rs > 2.0) Tetrafluoro Impurity 2 Plates->Res

Logical flow of how sub-2 µm particles mechanically enhance resolution for hydrophobic impurities.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . A method is only valid if the internal system suitability criteria are met prior to sample analysis.

Protocol A: Traditional HPLC Method (Baseline Reference)

This method utilizes a standard phosphate buffer, which is robust but lacks MS compatibility[3],[4].

  • Column Selection: Cosmosil or ACE C18, 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Buffer (A): 25 mM Sodium dihydrogen orthophosphate dihydrate. Add 0.5% (v/v) triethylamine (TEA) to mask residual silanols and prevent tailing. Adjust strictly to pH 6.0 with dilute phosphoric acid. (Causality: A pH shift of even 0.2 units will alter the ionization of Levofloxacin, causing it to co-elute with the neutral Tetrafluoro Impurity 2).

    • Organic (B): HPLC-Grade Methanol.

  • Gradient Profile: Linear gradient from 32% B to 70% B over 40 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 294 nm.

  • Self-Validation Criteria (SST): Inject a resolution mixture containing Levofloxacin and Tetrafluoro Impurity 2. The system is valid only if Rs​≥1.5 and the tailing factor ( Tf​ ) for the impurity is ≤1.8 .

Protocol B: Optimized UPLC Method (Modern Standard)

This method scales the geometry and switches to a volatile buffer, enabling downstream LC-MS/MS identification if unknown degradants appear[2].

  • Column Selection: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm. (Causality: The BEH particle provides superior resistance to dissolution at varied pH ranges and eliminates the need for TEA).

  • Mobile Phase Preparation:

    • Buffer (A): 5.0 mM Ammonium acetate buffer (pH unadjusted, ~6.8).

    • Organic (B): Acetonitrile/Methanol mixture (75:25, v/v). (Causality: Acetonitrile lowers system backpressure and provides sharper peaks for fluorinated compounds compared to pure methanol).

  • Gradient Profile: Scaled linear gradient from 25% B to 80% B over 15 minutes.

  • Flow Rate & Detection: 0.3 mL/min; UV at 294 nm (or Positive ESI for MS).

  • Self-Validation Criteria (SST): The system is valid only if Rs​≥2.5 between Levofloxacin and Tetrafluoro Impurity 2, and Tf​≤1.2 .

Workflow Step1 1. Geometric Scaling Scale column length and ID to maintain L/dp ratio Step2 2. Volumetric Adjustment Scale flow rate (0.3 mL/min) and injection volume (1 µL) Step1->Step2 Step3 3. Buffer Optimization Switch from Phosphate to Ammonium Acetate for MS Step2->Step3 Step4 4. System Suitability Validation Confirm Rs ≥ 2.5 and Tailing ≤ 1.2 Step3->Step4

Step-by-step logical workflow for transferring and validating the HPLC method to a UPLC system.

Quantitative Data & Resolution Comparison

The following table synthesizes the experimental outcomes when analyzing a spiked sample of Levofloxacin containing 0.15% (w/w) Tetrafluoro Impurity 2. The data clearly illustrates the superior kinetic efficiency of the UPLC platform.

Chromatographic ParameterTraditional HPLC (5 µm)Optimized UPLC (1.7 µm)Analytical Benefit
Run Time ~45.0 minutes~15.0 minutes 3x increase in sample throughput.
Retention Time (Impurity 2) ~28.5 min~8.2 min Reduced on-column longitudinal diffusion.
Theoretical Plates ( N ) ~12,000> 45,000 Mass transfer resistance (C-term) minimized.
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Symmetrical) Elimination of secondary silanol interactions.
Resolution ( Rs​ ) 1.4 (Incomplete baseline)3.2 (Baseline resolved) High confidence in quantitative accuracy.
Solvent Consumption 45.0 mL / run4.5 mL / run 90% reduction in hazardous waste generation.

Conclusion

For the rigorous quantification of Levofloxacin Tetrafluoro Impurity 2, traditional HPLC methods using 5 µm particles and phosphate buffers are functionally obsolete. They suffer from kinetic band broadening that suppresses resolution to borderline acceptable limits ( Rs​≈1.4 ).

By migrating to a UPLC framework utilizing sub-2 µm BEH technology and MS-compatible ammonium acetate buffers, analytical scientists can manipulate the Van Deemter kinetics to their advantage. This not only guarantees a self-validating baseline resolution ( Rs​>3.0 ) but also future-proofs the methodology for genotoxic impurity (GTI) profiling via LC-MS/MS.

References

  • NCATS Inxight Drugs - Levofloxacin Tetrafluoro Impurity 2 (Chemical Structure and Identifiers). URL:[Link]

  • National Institutes of Health (NIH) / PubMed - A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. URL: [Link]

  • Rasayan Journal of Chemistry - A Selective and Sensitive UPLC-MS/MS Method for Simultaneous Determination of Four GTIs in Levofloxacin. URL:[Link]

  • ResearchGate - Development and validation of a sensitive stability indicating method for quantification of levofloxacin related substances and degradation products in pharmaceutical dosage form. URL: [Link]

Sources

Comparative

A Comparative Guide to Limit of Quantitation (LOQ) Evaluation for Levofloxacin Tetrafluoro Impurity 2

In the landscape of pharmaceutical quality control, the precise and reliable quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth, experience-dri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical quality control, the precise and reliable quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth, experience-driven comparison of methodologies for evaluating the Limit of Quantitation (LOQ) for a specific process-related impurity, Levofloxacin Tetrafluoro Impurity 2. We will explore the foundational principles of LOQ determination, present a detailed experimental protocol using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare its performance characteristics with a mass spectrometry (LC-MS) based approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for impurity profiling.

The Critical Role of the Limit of Quantitation in Pharmaceutical Analysis

The Limit of Quantitation (LOQ) is a critical performance characteristic of any quantitative analytical method.[1][2][3] It represents the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1][2] For pharmaceutical impurities, a well-defined LOQ is not merely a regulatory checkbox; it is a fundamental aspect of quality control that directly impacts patient safety.[4] Inadequate sensitivity of an analytical method could lead to the underestimation or complete oversight of potentially harmful impurities.

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures and outlines several approaches for determining the LOQ.[1][5] These methods are designed to ensure that the analytical procedure is suitable for its intended purpose, which, in the context of impurity analysis, is the accurate measurement of low-level components in the drug substance or product.[1][4]

Understanding Levofloxacin and its Tetrafluoro Impurity 2

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[6][7] During its synthesis, several process-related impurities can be formed.[8][9] One such impurity, Levofloxacin Tetrafluoro Impurity 2, with the molecular formula C14H12F4O4, is a critical quality attribute to monitor.[10][11] Its structure is presented below.

Chemical Structure of Levofloxacin Tetrafluoro Impurity 2: (Z)-ethyl 3-ethoxy-2-(2,3,4,5-tetrafluorobenzoyl)acrylate.[10]

Given the potential for impurities to have pharmacological or toxicological effects, regulatory agencies require stringent control over their levels in the final drug product.[4][12] Therefore, a validated analytical method with a sufficiently low LOQ is essential.

Experimental Design for LOQ Determination of Levofloxacin Tetrafluoro Impurity 2 via HPLC-UV

This section details a comprehensive, field-tested protocol for determining the LOQ of Levofloxacin Tetrafluoro Impurity 2 using a standard HPLC-UV system. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Chromatographic Conditions

The choice of an HPLC-UV system is predicated on its robustness, widespread availability in quality control laboratories, and cost-effectiveness for routine analysis.[13]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of delivering precise gradients and stable detector response.
Column ACE C18, 4.6 x 250 mm, 5 µmA C18 stationary phase provides good retention and separation for moderately polar compounds like Levofloxacin and its impurities.[9] The column dimensions offer a balance between resolution and analysis time.
Mobile Phase A: 25 mM Sodium dihydrogen orthophosphate dihydrate (pH 6.0) with 0.5% (v/v) triethylamineB: MethanolThis mobile phase composition has been shown to provide good peak shape and resolution for Levofloxacin and its related substances.[9] The pH is controlled to ensure consistent ionization of the analytes.
Gradient Time (min)%B
030
4070
4530
5030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Detector UV at 294 nmThis wavelength has been reported to provide good sensitivity for Levofloxacin and its degradation products.[9]
Injection Vol. 10 µLA small injection volume minimizes potential band broadening.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.
Methodology for LOQ Determination

The ICH Q2(R1) guidelines describe two primary methods for determining the LOQ: one based on the signal-to-noise ratio (S/N) and another based on the standard deviation of the response and the slope of the calibration curve.[1][14][15] This guide will detail the more commonly used signal-to-noise approach for its practicality in chromatographic methods.[16][17]

LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Data Evaluation A Prepare a stock solution of Levofloxacin Tetrafluoro Impurity 2 B Perform serial dilutions to create a range of low-concentration solutions A->B D Inject the low-concentration solutions multiple times B->D C Inject a blank solution (diluent) multiple times E Determine baseline noise from the blank chromatograms C->E F Measure the signal height of the impurity peak in each low-concentration chromatogram D->F G Calculate the Signal-to-Noise (S/N) ratio for each concentration E->G F->G H Identify the concentration that yields an S/N ratio of approximately 10:1 G->H

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of Levofloxacin Tetrafluoro Impurity 2 reference standard in the diluent at a concentration of 100 µg/mL. The use of a certified reference standard is crucial for accuracy.

    • Perform serial dilutions of the stock solution to prepare a series of solutions with concentrations expected to be in the LOQ range (e.g., 1.0, 0.5, 0.25, 0.1, and 0.05 µg/mL).

  • Chromatographic Analysis:

    • Inject the diluent (blank) at least six times to establish the baseline noise of the system.

    • Inject each of the prepared low-concentration solutions in triplicate. This replication is essential for assessing the precision at these low levels.

  • Data Evaluation and LOQ Establishment:

    • Determine the baseline noise from a section of the blank chromatogram where no peaks are present, typically of a duration equal to 20 times the peak width at half-height of the analyte peak.

    • For each low-concentration injection, measure the height of the peak corresponding to Levofloxacin Tetrafluoro Impurity 2.

    • Calculate the signal-to-noise ratio (S/N) for each injection using the formula: S/N = 2H/h, where H is the height of the peak and h is the difference between the largest and smallest noise values in the specified baseline region.

    • The concentration at which an S/N ratio of approximately 10:1 is consistently achieved is generally considered the LOQ.[16][17] This must be experimentally verified by demonstrating that at this concentration, the method exhibits acceptable precision and accuracy.

Hypothetical Experimental Data

The following table summarizes hypothetical data from an LOQ determination experiment, illustrating the process of identifying the LOQ.

Concentration (µg/mL)Average Peak Height (mAU)Baseline Noise (mAU)Average S/N RatioPrecision (%RSD, n=3)
1.02.500.051001.2
0.51.250.05501.8
0.250.630.0525.22.5
0.1 0.26 0.05 10.4 4.8
0.050.130.055.29.7

Based on this data, the LOQ for Levofloxacin Tetrafluoro Impurity 2 would be established at 0.1 µg/mL , as this is the lowest concentration that reliably provides an S/N ratio of approximately 10 and demonstrates acceptable precision (typically an RSD of ≤10% is considered acceptable at the LOQ).

Comparison with an Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is a workhorse in QC labs, LC-MS offers distinct advantages, particularly in terms of sensitivity and specificity.[13][18] A comparison of these two techniques for LOQ evaluation is crucial for selecting the most appropriate method for a given application.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS Pros_UV Pros: - Robust and reliable[14] - Cost-effective - Simple to operate Cons_UV Cons: - Lower sensitivity compared to MS[14] - Potential for co-elution issues[20] - Insensitive to compounds without a chromophore[20] Pros_MS Pros: - High sensitivity and selectivity[14][21] - Provides molecular weight information, aiding in identification[19] - Can detect impurities at very low levels[19] Cons_MS Cons: - More expensive instrumentation - More complex to operate and maintain - Susceptible to matrix effects and ion suppression[20] LOQ_Eval LOQ Evaluation for Levofloxacin Tetrafluoro Impurity 2 LOQ_Eval->Pros_UV HPLC-UV Approach LOQ_Eval->Cons_UV HPLC-UV Approach LOQ_Eval->Pros_MS LC-MS Approach LOQ_Eval->Cons_MS LC-MS Approach

Performance Comparison
FeatureHPLC-UVLC-MS
Selectivity Relies on chromatographic separation. Co-eluting peaks can interfere with quantification.[19]High selectivity based on mass-to-charge ratio. Can distinguish between co-eluting compounds with different masses.[18]
Sensitivity (LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve LOQs in the low ng/mL to pg/mL range, offering significantly higher sensitivity.[20]
Robustness Generally considered more robust and less prone to matrix effects for routine QC applications.[13]Can be susceptible to ion suppression or enhancement from matrix components, which can affect quantitation.[19]
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher instrument cost and requires more specialized expertise for operation and data interpretation.
Confirmation of Identity Based on retention time comparison with a reference standard.Provides molecular weight information, which offers a higher degree of confidence in peak identity.[18]
Choosing the Right Tool for the Job

For routine quality control of known impurities like Levofloxacin Tetrafluoro Impurity 2, where the impurity levels are expected to be within the detection capabilities of UV, HPLC-UV is often the more practical and cost-effective choice . Its robustness and ease of use make it well-suited for high-throughput environments.

However, in early drug development, for impurity profiling where unknown impurities may be present, or when extremely low levels of a particularly toxic impurity need to be monitored, LC-MS is the superior technique .[13][20] Its enhanced sensitivity and specificity are invaluable for identifying and quantifying trace-level components and providing structural information.

Conclusion

The evaluation of the Limit of Quantitation is a cornerstone of analytical method validation for pharmaceutical impurities. A well-executed LOQ determination, grounded in the principles of the ICH guidelines, ensures that the analytical method is fit for its purpose of safeguarding patient health. For the routine quantification of Levofloxacin Tetrafluoro Impurity 2, a validated HPLC-UV method, as detailed in this guide, provides a reliable and cost-effective solution. The selection between HPLC-UV and more sensitive techniques like LC-MS should be a data-driven decision, weighing the required sensitivity against the practicalities of a quality control environment. By understanding the causality behind experimental choices and the comparative strengths of different analytical technologies, scientists can develop and validate robust methods that ensure the quality and safety of pharmaceutical products.

References

  • Manchuru, R., et al. (2020). Novel HPLC method for Levofloxacin and Its known impurities in Tablets dosage form. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (n.d.). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. Available at: [Link]

  • Dolan, J. W. (2024). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. LCGC International. Available at: [Link]

  • Seshachalam, U., et al. (2009). A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant. PubMed. Available at: [Link]

  • Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • P. Van Arnum. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. Available at: [Link]

  • Olsen, B. A., & Argentine, M. D. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. Available at: [Link]

  • Singh, R., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]

  • Wills, G. (2024). Limits that Matter: How LoD and LoQ Shape Analytical Results. Nanalysis. Available at: [Link]

  • Hou, P., & Xing, J. (n.d.). Organic Impurity Analysis of Levofloxacin Drug Material Following USP Monograph. Shimadzu. Available at: [Link]

  • ResearchGate. (2014). How to calculate limit of detection, limit of quantification and signal to noise ratio?. ResearchGate. Available at: [Link]

  • El-Kassem, L. T., & El-Hage, D. S. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]

  • National Institutes of Health. (n.d.). Levofloxacin Tetrafluoro Impurity 2. Inxight Drugs. Available at: [Link]

  • European Union Reference Laboratory for Dioxins and PCBs in Feed and Food. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. European Commission. Available at: [Link]

  • NextSDS. (n.d.). Levofloxacin Tetrafluoro Impurity 2 — Chemical Substance Information. NextSDS. Available at: [Link]

  • American Pharmaceutical Review. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. American Pharmaceutical Review. Available at: [Link]

  • SynZeal. (n.d.). Levofloxacin Impurity 2. SynZeal. Available at: [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Health Canada. (2015). Notice: Adoption of ICH Guidance Q2(R1): Validation of Analytical Procedures: Text and Methodology. Canada.ca. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. Available at: [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. IJPLS. Available at: [Link]

  • Shinde, V. (2026). Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho. Available at: [Link]

  • Pharmaffiliates. (n.d.). Levofloxacin-impurities. Pharmaffiliates. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Available at: [Link]

  • Lucidity. (2024). What do Limit of Detection and Limit of Quantitation mean?. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Polymorphism of levofloxacin: structure, properties and phase transformation. CrystEngComm. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.